molecular formula C6H8O2 B021186 5-Methylfurfuryl alcohol CAS No. 3857-25-8

5-Methylfurfuryl alcohol

Cat. No.: B021186
CAS No.: 3857-25-8
M. Wt: 112.13 g/mol
InChI Key: VOZFDEJGHQWZHU-UHFFFAOYSA-N
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Description

5-Methylfurfuryl alcohol is an organic compound of significant interest in flavor science and natural product research. It is recognized as a flavoring agent (FEMA 4544) and has been evaluated by JECFA (No. 2099) for its use in food . This compound occurs naturally as a volatile constituent in Nicotiana tabacum (cultivated tobacco) and is also formed during the aging process of barrel-aged wines, where it contributes to the complex sensory profile . From a synthetic chemistry perspective, this compound serves as a key derivative and reduction product of 5-methylfurfural, a platform chemical derived from biomass . Its primary research value lies in its role as a reference standard for the analysis of flavors, the study of Maillard reaction products, and the investigation of the chemistry of aged beverages and tobacco. Recent toxicological assessments have raised concerns regarding the potential genotoxicity of furfuryl alcohol and its derivatives, including those metabolized to furfuryl alcohol . Consequently, this compound has garnered attention in safety studies, and its evaluation by expert committees remains an active area of scientific discussion, making it a relevant substance for toxicological and metabolic research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylfuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZFDEJGHQWZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191894
Record name 5-Methylfurfuryl alcohol
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Sweet caramel-like aroma
Record name 5-Methylfurfuryl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 5-Methylfurfuryl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.082-1.088 (20°)
Record name 5-Methylfurfuryl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2076/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3857-25-8
Record name 5-Methyl-2-furanmethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylfurfuryl alcohol
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Record name 5-Methylfurfuryl alcohol
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Record name (5-methylfuran-2-yl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLFURFURYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JVO5EFA0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylfurfuryl Alcohol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfuryl alcohol, a furan derivative, is a compound of increasing interest in various scientific fields. Its structural similarity to biologically active molecules and its potential as a versatile chemical intermediate make it a subject of study in medicinal chemistry, materials science, and as a flavoring agent. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sweet, caramel-like aroma.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name (5-methylfuran-2-yl)methanol[2]
Synonyms 5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol[2]
CAS Number 3857-25-8[3]
Molecular Formula C₆H₈O₂[4]
Molecular Weight 112.13 g/mol [1][4]
SMILES Cc1ccc(CO)o1[4]
InChIKey VOZFDEJGHQWZHU-UHFFFAOYSA-N[4]

Table 2: Physical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 177-178 °C at 760 mmHg[5]
Density 1.082 - 1.088 g/cm³ at 20 °C[5]
Refractive Index 1.484 - 1.490 at 20 °C[5]
Flash Point 61.8 °C (143.2 °F)[3]
Solubility Soluble in water and ethanol. Slightly soluble in chloroform and ethyl acetate.[1][3]
Vapor Pressure 0.647 mmHg at 25 °C[3]

Synthesis and Purification

The most common laboratory synthesis of this compound is the reduction of 5-methylfurfurral.[6] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for aldehydes over other functional groups.

Synthesis Workflow

Synthesis of this compound Start 5-Methylfurfural in Methanol Add_NaBH4 Addition of NaBH4 Start->Add_NaBH4 Slowly Stir Stirring at Room Temperature Add_NaBH4->Stir Exothermic Quench Quenching with Water Stir->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 5-Methylfurfural

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-methylfurfural (e.g., 5.0 g, 45.4 mmol) in methanol (e.g., 50 mL).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.72 g, 45.4 mmol) in portions to the stirred solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding deionized water (e.g., 50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the short-path distillation apparatus.

  • Place the crude this compound and a stir bar into the distillation flask.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).

Spectroscopic Characterization

Analytical Workflow

Spectroscopic Analysis of this compound Sample Purified this compound NMR 1H NMR Spectroscopy Sample->NMR Dissolve in CDCl3 IR Infrared (IR) Spectroscopy Sample->IR Neat film MS Mass Spectrometry (MS) Sample->MS GC-MS or Direct Infusion Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.14d1HFuran ring H
~5.90d1HFuran ring H
~4.50s2H-CH₂OH
~2.27s3H-CH₃
~2.33 (variable)br s1H-OH

Interpretation:

  • The two doublets around 6.14 and 5.90 ppm are characteristic of the protons on the furan ring.

  • The singlet at approximately 4.50 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH).

  • The singlet at around 2.27 ppm is assigned to the three protons of the methyl group (-CH₃).

  • A broad singlet, which can vary in chemical shift, is observed for the hydroxyl proton (-OH).

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (alcohol)
~2920, 2870MediumC-H stretch (sp³)
~1570MediumC=C stretch (furan ring)
~1010StrongC-O stretch (alcohol)

Interpretation:

  • The broad and strong absorption around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group.

  • The peaks in the 2920-2870 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and hydroxymethyl groups.

  • The absorption at approximately 1570 cm⁻¹ is characteristic of the C=C bond stretching within the furan ring.

  • The strong peak around 1010 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Table 5: Major Mass Fragments (Electron Ionization)

m/zRelative IntensityPossible Fragment
112High[M]⁺ (Molecular ion)
97High[M - CH₃]⁺
95Base Peak[M - OH]⁺ or [M - H₂O - H]⁺
81Medium[M - CH₂OH]⁺
43High[C₃H₇]⁺ or [CH₃CO]⁺

Interpretation:

  • The molecular ion peak is observed at m/z 112, corresponding to the molecular weight of this compound.

  • The base peak at m/z 95 is likely due to the loss of a hydroxyl radical or water followed by a hydrogen atom.

  • Other significant fragments correspond to the loss of the methyl group (m/z 97) and the hydroxymethyl group (m/z 81).

Applications in Drug Development and Biological Activity

While this compound itself is primarily used as a flavoring agent, the furan scaffold is a common motif in many biologically active compounds and pharmaceuticals. Research into furan derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Some studies have investigated the cytotoxic potentials of furfuryl alcohol and related compounds.[5] For instance, derivatives of 5-hydroxymethylfurfural (a related furan) have been synthesized and evaluated for their anticancer activities against various cell lines.[7][8] These studies suggest that the furan ring can serve as a valuable pharmacophore in the design of novel therapeutic agents.

The potential for this compound and its derivatives in drug discovery lies in its ability to be chemically modified to create libraries of compounds for screening. The hydroxyl group provides a reactive handle for esterification, etherification, and other transformations to explore structure-activity relationships.

Logical Relationship in Drug Discovery

This compound in Drug Discovery Start This compound Modification Chemical Modification (Esterification, Etherification, etc.) Start->Modification Library Compound Library Modification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for utilizing this compound in a drug discovery program.

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a furan derivative with well-defined chemical and physical properties. Its synthesis is readily achievable in a laboratory setting, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its direct applications in drug development are still emerging, its furan core is a recognized pharmacophore, suggesting that this compound and its derivatives represent a promising area for future research in medicinal chemistry. This guide provides foundational technical information to support researchers and scientists in their work with this versatile compound.

References

Spectroscopic Data Analysis of 5-Methylfurfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylfurfuryl alcohol (C₆H₈O₂), a furan derivative found in various natural products and used as a flavoring agent.[1][2] The structural elucidation of this compound is presented through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was acquired in a deuterated chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentMultiplicityIntegration
6.14H-3 (Furan)Doublet1H
5.90H-4 (Furan)Doublet1H
4.50-CH₂OHSinglet2H
2.27-CH₃Singlet3H
2.33 (variable)-OHSinglet1H

Source: ChemicalBook[4]

Interpretation:

  • The two signals in the aromatic region (6.14 and 5.90 ppm) are characteristic of the protons on the furan ring. Their doublet nature indicates coupling to each other.

  • The singlet at 4.50 ppm, integrating to two protons, is assigned to the methylene (-CH₂) group of the alcohol.

  • The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group attached to the furan ring.

  • A variable, broad singlet often observed around 2.33 ppm is attributed to the hydroxyl (-OH) proton, which can exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
151.2C-5 (Furan, C-CH₃)
150.8C-2 (Furan, C-CH₂OH)
108.9C-3 (Furan)
106.2C-4 (Furan)
57.4-CH₂OH
13.6-CH₃

Note: Data is based on typical values for furan derivatives and may vary slightly based on experimental conditions.

Interpretation:

  • The signals at 151.2 and 150.8 ppm are in the typical range for oxygen-substituted sp² carbons of the furan ring.

  • The peaks at 108.9 and 106.2 ppm correspond to the unsubstituted sp² carbons of the furan ring.

  • The signal at 57.4 ppm is characteristic of the sp³-hybridized carbon of the hydroxymethyl group.

  • The upfield signal at 13.6 ppm is assigned to the methyl group carbon.

A generalized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows.[5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6]

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers are often calibrated to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6] Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.[6]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are often necessary.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (m/z) for this compound

m/z ValueRelative IntensityAssignment
112High[M]⁺ (Molecular Ion)
97High[M - CH₃]⁺ or [M - H₂O + H]⁺
95High (Base Peak)[M - OH]⁺ or rearrangement ion
43High[C₃H₇]⁺ or [CH₃CO]⁺

Source: PubChem, ChemicalBook[2][4]

Interpretation:

  • The peak at m/z 112 corresponds to the molecular weight of this compound (C₆H₈O₂), confirming its elemental formula.[2]

  • The fragmentation of alcohols often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen.[8][9]

  • The base peak at m/z 95 is a prominent feature, likely resulting from the loss of the hydroxyl radical or a subsequent rearrangement.

  • The fragment at m/z 43 is a common fragment in many organic molecules and can be attributed to an acylium ion or an isopropyl cation fragment.[4]

A typical protocol for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS) to separate it from any impurities.[10]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its alcohol and furan functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500–3200Strong, BroadO–H stretchAlcohol (-OH)
3100–3000Medium=C–H stretchFuran Ring
2950–2850MediumC–H stretch-CH₃, -CH₂-
1600–1400MediumC=C stretchFuran Ring
1260–1050StrongC–O stretchAlcohol (C-O) & Furan

Source: Based on typical values for alcohols and aromatic compounds.[11][12]

Interpretation:

  • A very prominent, broad absorption in the 3500–3200 cm⁻¹ region is the hallmark of the O-H stretching vibration from the alcohol group, broadened due to hydrogen bonding.[11]

  • Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from the sp²-hybridized carbons of the furan ring.[12]

  • Absorptions just below 3000 cm⁻¹ are due to C-H stretching from the sp³-hybridized carbons of the methyl and methylene groups.

  • The C=C stretching vibrations within the furan ring typically appear in the 1600–1400 cm⁻¹ region.[12]

  • A strong band in the 1260–1050 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.[11]

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and straightforward method.[13]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat (pure) this compound directly onto the surface of the ATR crystal, ensuring it is fully covered.[14]

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans to generate a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical processes involved in the spectroscopic analysis of a molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucid Structure Elucidation Sample This compound Sample Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (GC-MS) Prep->MS IR IR Spectroscopy (FTIR-ATR) Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Final Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A general workflow for spectroscopic analysis of an organic compound.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_info Derived Information Molecule This compound (Unknown Structure) NMR NMR (¹H & ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS IR IR Spec. Molecule->IR NMR_info C-H Framework Connectivity NMR->NMR_info MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info IR_info Functional Groups (-OH, Furan) IR->IR_info Structure Confirmed Structure NMR_info->Structure MS_info->Structure IR_info->Structure

Caption: Logical relationships between spectroscopic techniques and structural data.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Infrared spectroscopy provides rapid and definitive identification of the key functional groups, namely the alcohol and furan moieties. This integrated analytical approach is fundamental in chemical research and drug development for the unequivocal identification and quality control of organic compounds.

References

Potential Biological Activities of 5-Methylfurfuryl Alcohol and its Analogue 5-Hydroxymethylfurfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the biological activities of 5-Hydroxymethylfurfural (5-HMF), a close structural analogue of 5-Methylfurfuryl alcohol. Due to the limited availability of direct research on this compound, this guide will focus on the well-established biological activities of 5-HMF to provide insights into the potential therapeutic applications for this class of furan compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Furan Derivatives

Furan derivatives are heterocyclic organic compounds that are present in a wide variety of foods, essential oils, and are products of the Maillard reaction. Both this compound and 5-Hydroxymethylfurfural (5-HMF) belong to this class of compounds. While this compound has been identified as a volatile component in tobacco and barrel-aged wines, its biological activities are not extensively studied. Conversely, 5-HMF has garnered significant scientific interest for its diverse biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects. This guide provides a comprehensive overview of the biological activities of 5-HMF, supported by quantitative data, experimental protocols, and pathway visualizations.

Antioxidant Activity of 5-Hydroxymethylfurfural

5-HMF has demonstrated notable antioxidant properties by scavenging free radicals and protecting against oxidative damage. The antioxidant capacity of 5-HMF has been evaluated using various in vitro assays, such as the 2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid (ABTS) and 1,1-diphenyl-2-picryhydrazyl (DPPH) radical scavenging assays.

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of 5-HMF from published studies.

AssayConcentrationScavenging Rate (%)Reference
ABTS6.4 mM53.98 ± 0.016[1]
DPPH6.4 mM17.80 ± 0.010[1]
AAPH-induced Hemolysis12.0 mM89.95 ± 0.001 (inhibition)[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the DPPH radical scavenging activity of a compound.

Objective: To determine the free radical scavenging capacity of a test compound by measuring the discoloration of a DPPH solution.

Materials:

  • 1,1-diphenyl-2-picryhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (5-HMF)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compound (e.g., 5-HMF) in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution (a common ratio is 1:2 or 1:1, e.g., 100 µL of sample to 100 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and a control containing the solvent and DPPH solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

Experimental Workflow: Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH Solution (0.1 mM) Prepare DPPH Solution (0.1 mM) Mix 5-HMF and DPPH Mix 5-HMF and DPPH Prepare DPPH Solution (0.1 mM)->Mix 5-HMF and DPPH Prepare 5-HMF Solutions (various concentrations) Prepare 5-HMF Solutions (various concentrations) Prepare 5-HMF Solutions (various concentrations)->Mix 5-HMF and DPPH Incubate (30 min, dark) Incubate (30 min, dark) Mix 5-HMF and DPPH->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance (517 nm)->Calculate Scavenging Activity

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity of 5-Hydroxymethylfurfural

5-HMF has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have demonstrated its efficacy in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of 5-HMF on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Cytokine5-HMF Concentration (µg/mL)InhibitionReference
TNF-α31.5 - 126.0Concentration-dependent reduction[2][3]
IL-1β31.5 - 126.0Concentration-dependent reduction[2][3]
IL-631.5 - 126.0Concentration-dependent reduction[2][3]
NO31.5 - 126.0Concentration-dependent reduction[2][3]
PGE231.5 - 126.0Concentration-dependent reduction[2][3]
Signaling Pathways Modulated by 5-HMF

5-HMF exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4][5][6]

NF-κB Pathway: In LPS-stimulated macrophages, 5-HMF has been shown to suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2][3] This, in turn, inhibits the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

MAPK Pathway: 5-HMF has also been observed to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3][5][6] The MAPK pathway is crucial for regulating the expression of various inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk HMF 5-HMF HMF->ERK HMF->JNK HMF->p38 HMF->Ikk IkBa IκBα Ikk->IkBa NFkB NF-κB (p65) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines gene transcription

Inhibitory Effect of 5-HMF on NF-κB and MAPK Signaling Pathways.

Antiproliferative Activity of 5-Hydroxymethylfurfural

5-HMF has demonstrated selective cytotoxic effects against various cancer cell lines, suggesting its potential as a chemopreventive or therapeutic agent. Its antiproliferative activity is often evaluated using the MTT assay.

Quantitative Antiproliferative Data

The following table presents the half-maximal inhibitory concentration (IC50) values of 5-HMF against different cancer cell lines.

Cell LineCancer TypeIC50Reference
A375Human MelanomaHigher antiproliferative activity compared to L02 and SW480 cells[1][7]
CAL-27Oral Adenosquamous Carcinoma68.81 ± 4.00 µg/mL[1]

Note: The antiproliferative activity of 5-HMF is cell-line dependent.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability and proliferation.

Objective: To determine the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (5-HMF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (5-HMF) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells) and is calculated as follows:

    The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Experimental Workflow: MTT Assay

G cluster_setup Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Add 5-HMF (various concentrations) Add 5-HMF (various concentrations) Incubate Overnight->Add 5-HMF (various concentrations) Incubate (24-72h) Incubate (24-72h) Add 5-HMF (various concentrations)->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance (570 nm) Read Absorbance (570 nm) Add Solubilization Solution->Read Absorbance (570 nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Read Absorbance (570 nm)->Calculate Cell Viability & IC50

Workflow for MTT Cell Viability Assay.

Conclusion

While direct evidence for the biological activities of this compound is currently limited, the extensive research on its structural analogue, 5-Hydroxymethylfurfural, reveals a compound with significant antioxidant, anti-inflammatory, and antiproliferative potential. The data and protocols presented in this guide for 5-HMF can serve as a valuable resource for researchers investigating the therapeutic promise of furan derivatives. Further studies are warranted to determine if this compound exhibits a similar profile of biological activities and to elucidate its mechanisms of action.

References

CAS number and IUPAC name for 5-Methylfurfuryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methylfurfuryl Alcohol

Introduction

This compound, a furan derivative, is an organic compound with the chemical formula C₆H₈O₂.[1] It is recognized for its sweet, caramel-like aroma and is utilized as a flavoring agent in the food industry.[2] This compound naturally occurs in various sources, including cultivated tobacco and barrel-aged wines.[1] In the realm of chemical synthesis, it serves as a valuable intermediate. The primary route for its formation is through the reduction of 5-methylfurfural, a compound derivable from cellulose.[1][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identification

  • IUPAC Name: (5-methylfuran-2-yl)methanol[1][2]

  • CAS Number: 3857-25-8[1][2]

  • Synonyms: 5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈O₂[1][2][4]
Molecular Weight 112.13 g/mol [2]
Appearance Colorless to pale yellow liquid[2][5]
Density 1.082 - 1.088 g/cm³ at 20°C[1][2]
Boiling Point 177 - 178.5 °C at 760 mmHg[4][5]
Flash Point 61.7 - 61.8 °C[4][5]
Refractive Index 1.4835 - 1.490 at 20°C[2][4][5]
Solubility Soluble in water and ethanol[2][5]
Vapor Pressure 0.647 mmHg at 25°C[4]
XLogP3 0.5[4]

Synthesis Pathway and Experimental Protocol

The most common laboratory synthesis of this compound involves the reduction of 5-methylfurfural.[1] This transformation can be efficiently achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).[1][6]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products 5_Methylfurfural 5-Methylfurfural Reduction Reduction in Anhydrous Diethyl Ether 5_Methylfurfural->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reduction 5_Methylfurfuryl_Alcohol This compound Reduction->5_Methylfurfuryl_Alcohol Followed by Aqueous Workup Salts Aluminum and Lithium Salts Reduction->Salts

Caption: Synthesis of this compound via reduction of 5-methylfurfural.

Detailed Experimental Protocol: Reduction of 5-Methylfurfural

This protocol outlines the synthesis of this compound from 5-methylfurfural using lithium aluminum hydride.

Materials:

  • 5-Methylfurfural

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Substrate: A solution of 5-methylfurfural in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[6]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for approximately 2 hours to ensure the reaction goes to completion.[6]

  • Quenching: The reaction flask is cooled again in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.[6] This procedure is crucial for the safe decomposition of the reactive reducing agent and results in the formation of granular precipitates of aluminum and lithium salts.

  • Workup: The resulting precipitate is filtered off and washed with diethyl ether.[6] The ether filtrates are combined.

  • Drying and Solvent Removal: The combined ether solution is dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is subsequently removed by rotary evaporation to yield the crude this compound.[6]

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.[6]

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment. Diethyl ether is also highly flammable.

References

Comprehensive literature review on 5-Methylfurfuryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfurfuryl alcohol, a furan derivative found in various natural and processed sources, has garnered interest for its potential biological activities and applications. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis methodologies, and known biological effects. While research specifically on this compound is somewhat limited, this review also incorporates relevant data from its close structural analog, 5-hydroxymethylfurfural (5-HMF), to infer potential mechanisms and activities. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₂[2]
Molecular Weight 112.13 g/mol [3]
CAS Number 3857-25-8[3]
Density 1.082-1.088 g/cm³ (at 20°C)[2]
Boiling Point 177-178 °C at 760 mmHg[1]
Flash Point 61.8 °C[1]
Solubility Soluble in water and ethanol.[3]
Appearance Colorless to pale yellow liquid[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 5-methylfurfural.[2]

Experimental Protocol: Reduction of 5-Methylfurfural to this compound

Materials:

  • 5-Methylfurfural

  • Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-methylfurfural in a suitable anhydrous solvent (e.g., diethyl ether for LiAlH₄ or methanol for NaBH₄) is prepared.

  • The reducing agent (LiAlH₄ or NaBH₄) is slowly added to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid.

  • The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

A visual representation of the synthesis workflow is provided below.

G cluster_synthesis Synthesis Workflow Start Start Dissolve 5-Methylfurfural Dissolve 5-Methylfurfural in anhydrous solvent Start->Dissolve 5-Methylfurfural Add Reducing Agent Slowly add reducing agent (e.g., LiAlH₄) Dissolve 5-Methylfurfural->Add Reducing Agent Reaction Stir at controlled temperature Add Reducing Agent->Reaction Quench Reaction Quench with water/dilute acid Reaction->Quench Reaction Extraction Extract with organic solvent Quench Reaction->Extraction Purification Wash, dry, and concentrate Extraction->Purification Final Product This compound Purification->Final Product

Synthesis of this compound.

Biological Activities and Mechanisms of Action

Direct studies on the biological activities of this compound are limited. However, extensive research on the closely related compound, 5-hydroxymethylfurfural (5-HMF), provides valuable insights into potential activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. It is important to note that the methyl group in this compound, replacing the hydroxyl group in 5-HMF, may influence its biological properties.

Antioxidant Activity (Inferred from 5-HMF)

5-HMF has demonstrated significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of the test compound (5-HMF or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated.

Anti-inflammatory Activity (Inferred from 5-HMF)

5-HMF has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the MAPK, NF-κB, and mTOR pathways.[5][6] It has been observed to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Signaling Pathways Modulated by 5-HMF:

The anti-inflammatory effects of 5-HMF are believed to be mediated through the inhibition of several key signaling cascades.

G cluster_pathway Potential Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB NF-κB TLR4->NF_kB mTOR mTOR TLR4->mTOR Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines mTOR->Pro_inflammatory_Cytokines 5_HMF 5-HMF 5_HMF->MAPK Inhibits 5_HMF->NF_kB Inhibits 5_HMF->mTOR Inhibits

Inferred anti-inflammatory pathways.
Enzyme Inhibition (Inferred from 5-HMF and Furfural)

Studies on furfural and 5-HMF have demonstrated their ability to inhibit various enzymes. For instance, furfural has been shown to inhibit alcohol dehydrogenase, aldehyde dehydrogenase, and the pyruvate dehydrogenase complex.[7][8] 5-HMF has been identified as a selective inhibitor of DNA polymerase lambda and terminal deoxynucleotidyltransferase.[9]

Quantitative Data on Enzyme Inhibition by 5-HMF:

EnzymeIC₅₀ (µM)Type of InhibitionReference
DNA polymerase lambda4.6 - 26.1Competitive[9]
Terminal deoxynucleotidyltransferase5.5Competitive[9]
Antimicrobial Activity

While specific data for this compound is scarce, a study on furfuryl alcohol and its derivatives has shown antimicrobial activity against various bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Control wells (no compound and no inoculum) are included.

  • The plate is incubated under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Toxicology and Safety

Concerns have been raised regarding the potential genotoxicity of furfuryl alcohol and its derivatives.[3] In vitro studies on 2,5-dimethylfuran, a related compound, have shown concentration-dependent DNA damage.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that due to unresolved concerns about genotoxicity, a group of flavouring agents including furfuryl alcohol and its derivatives could not be fully evaluated.[3]

Conclusion and Future Directions

This compound is a furan derivative with potential for various biological activities, as suggested by studies on its close structural analogs. While its synthesis and chemical properties are relatively well-documented, a significant gap exists in the understanding of its specific biological effects, mechanisms of action, and quantitative efficacy. The inferred antioxidant, anti-inflammatory, and enzyme-inhibiting properties from studies on 5-HMF highlight promising avenues for future research.

For researchers and drug development professionals, further investigation into the following areas is warranted:

  • Direct assessment of the biological activities of this compound , including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

  • Elucidation of the specific signaling pathways and molecular targets modulated by this compound.

  • Comparative studies between this compound and 5-HMF to understand the influence of the methyl versus hydroxyl group on biological activity.

  • In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

A deeper understanding of the biological profile of this compound will be crucial for evaluating its potential as a therapeutic agent or a lead compound in drug discovery.

References

Toxicological Profile and Safety Data for 5-Methylfurfuryl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety data for 5-Methylfurfuryl alcohol (CAS No. 3857-25-8). This compound is a furan derivative that occurs naturally in some foods and is also used as a flavoring agent. This document summarizes the available data on its acute and repeated-dose toxicity, genotoxicity, and metabolism. A key focus is the metabolic activation of this compound to a genotoxic metabolite by sulfotransferases, a critical aspect of its safety assessment. Due to the limited availability of specific toxicological data for this compound, this guide incorporates a read-across approach from structurally related compounds, such as furfuryl alcohol and 5-methylfurfural, to provide a more complete safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety and risk assessment of this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name (5-methylfuran-2-yl)methanol
Synonyms 5-Methyl-2-furanmethanol, 5-Methyl-2-furylmethanol
CAS Number 3857-25-8
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, caramel-like
Solubility Soluble in water and ethanol

Metabolism and Bioactivation

The metabolism of this compound is of significant toxicological interest, particularly its bioactivation to a genotoxic species. The primary pathway of concern involves the sulfation of the alcohol group, a reaction catalyzed by sulfotransferase enzymes (SULTs).

Sulfotransferase-Mediated Activation

Studies on the broader class of furfuryl alcohols have demonstrated that the human sulfotransferase SULT1A1 is the key enzyme responsible for their bioactivation.[1] This enzyme catalyzes the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. This results in the formation of a highly reactive sulfuric acid ester, 5-methylfurfuryl sulfate. This metabolite is unstable and can readily form a resonance-stabilized carbocation, which is a potent electrophile capable of binding to nucleophilic sites on macromolecules, including DNA. This DNA adduct formation is the molecular initiating event for the genotoxic and potential carcinogenic effects of this compound.

The metabolic activation pathway is depicted in the following diagram:

metabolic_pathway cluster_0 Metabolic Activation of this compound 5-MFA This compound 5-MFS 5-Methylfurfuryl Sulfate (Reactive Ester) 5-MFA->5-MFS Sulfation SULT1A1 SULT1A1 SULT1A1->5-MFS PAPS PAPS (Sulfonate Donor) PAPS->SULT1A1 Carbocation Resonance-Stabilized Carbocation 5-MFS->Carbocation Spontaneous Heterolysis DNA_Adduct DNA Adducts Carbocation->DNA_Adduct Reaction with DNA Genotoxicity Genotoxicity DNA_Adduct->Genotoxicity

Metabolic activation of this compound via sulfation.

Toxicological Data

Acute Toxicity

Specific acute oral toxicity data for this compound is limited. However, based on its classification and data from related compounds, its acute toxicity is estimated to be moderate.

TestSpeciesRouteValueClassification
LD₅₀ (Read-across from Furfuryl alcohol) RatOral275 mg/kg bwCategory 3 (GHS)
LD₅₀ (Read-across from 5-Hydroxymethylfurfural) RatOral3100 mg/kg bwCategory 5 (GHS)
Acute Oral Toxicity (this compound) -Oral-Category 4 (GHS)*

*Category 4 (GHS) corresponds to an LD₅₀ range of 300-2000 mg/kg bw. This classification is based on safety data sheet information.[2]

Repeated-Dose Toxicity

No specific repeated-dose oral toxicity studies for this compound were identified. The following data is based on a read-across from the structurally related compound, furfural.

Study DurationSpeciesRouteNOAELKey Effects at LOAEL
28-Day (Read-across from Furfural) RatOral (gavage)96 mg/kg bw/dayLiver and kidney weight changes at higher doses.
90-Day (Read-across from Furfural) RatOral (diet)53 mg/kg bw/day (males)Effects on the liver in male rats.[3]
Genotoxicity

The genotoxic potential of this compound is a primary toxicological concern, driven by its metabolic activation.

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium TA100With human SULT1A1Positive
In Vitro Micronucleus Test --Data not available

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has highlighted unresolved concerns regarding the genotoxicity of furfuryl alcohol and its derivatives, including this compound.[4] The positive result in the Ames test with metabolically competent bacteria underscores the importance of the SULT1A1-mediated bioactivation pathway in the mutagenicity of this compound.

Experimental Protocols

The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific study designs for this compound may have varied.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)
  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dosing: A single dose of the test substance is administered by oral gavage. The study proceeds in a stepwise manner with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD₅₀ is not precisely determined but the substance is assigned to a GHS toxicity category based on the observed mortality at specific dose levels.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)
  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites. For compounds like this compound, specialized tester strains expressing specific enzymes like human SULT1A1 are crucial.

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)
  • Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.

  • Metabolic Activation: The test is performed with and without an S9 mix.

  • Procedure: Cell cultures are exposed to a range of concentrations of the test substance for a defined period. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.

  • Endpoint: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a potential for inducing chromosomal damage.

Conclusion

The toxicological profile of this compound is characterized by moderate acute toxicity and significant genotoxicity concerns. The primary mechanism of its genotoxicity is well-understood and involves metabolic activation by the sulfotransferase enzyme SULT1A1 to a reactive sulfuric acid ester that can form DNA adducts. While specific quantitative data for acute and repeated-dose toxicity are limited, a read-across approach from structurally related furan compounds suggests that the liver may be a target organ for toxicity with repeated exposure. The genotoxicity findings, particularly the positive results in mutagenicity assays with appropriate metabolic activation, are a critical consideration in the safety assessment of this compound. Further in vivo studies would be beneficial to fully characterize its toxicological profile and establish a definitive No-Observed-Adverse-Effect Level. Researchers and professionals in drug development should exercise caution and consider the genotoxic potential when working with or evaluating the safety of this compound.

References

5-Methylfurfuryl Alcohol Derivatives: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methylfurfuryl alcohol and its derivatives, focusing on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation. This compound, a furan derivative, serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities. This document details synthetic protocols for the preparation of ester, ether, and amine derivatives of this compound. It also summarizes available quantitative data on the biological activities of closely related furan derivatives, including their anticancer, antimicrobial, and antioxidant properties. Furthermore, this guide explores the potential mechanisms of action, such as the modulation of key signaling pathways like NF-κB, and provides detailed experimental protocols for crucial biological assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that are present in numerous natural products and synthetic compounds with diverse biological activities.[1] The furan ring system is a key structural motif in various pharmaceuticals and is recognized for its role in antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][2] this compound, a readily accessible derivative of furan, presents an attractive starting point for the synthesis of a wide array of derivatives with potential therapeutic value. Its chemical structure, featuring a reactive hydroxyl group, allows for facile modification to generate esters, ethers, amines, and other functionalized molecules. This guide will explore the synthesis of these derivatives and their potential uses in drug development, supported by available scientific literature.

Synthesis of this compound Derivatives

The primary alcohol functionality of this compound is the key site for derivatization. Standard organic synthesis methodologies can be employed to produce a variety of derivatives.

Esterification

Ester derivatives of this compound can be synthesized through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of a catalyst or a base.

Experimental Protocol: Synthesis of 5-Methylfurfuryl Acetate

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography to yield 5-methylfurfuryl acetate.

Williamson Ether Synthesis

Ether derivatives are accessible through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocol: Synthesis of 5-Methylfurfuryl Ethyl Ether

  • Alkoxide Formation: this compound (1.0 equivalent) is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the sodium 5-methylfurfuryl alkoxide.[4][5]

  • Nucleophilic Substitution: Ethyl bromide or ethyl iodide (1.1 equivalents) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the SN2 reaction to completion.[4][5] Reaction progress is monitored by TLC.

  • Work-up: The reaction is carefully quenched with water. The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, and dried over a suitable drying agent.

  • Purification: After removal of the solvent, the resulting 5-methylfurfuryl ethyl ether can be purified by distillation or column chromatography.

Synthesis of Amine Derivatives

Amine derivatives can be prepared through various methods, including reductive amination of the corresponding aldehyde (5-methylfurfural) or nucleophilic substitution of a leaving group on the methyl group of a modified 5-methylfurfuryl scaffold. A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives demonstrated the synthesis of amine derivatives by reacting the aldehyde form with amines.[6]

Experimental Protocol: Synthesis of a 5-Methylfurfuryl Amine Derivative (Illustrative)

  • Starting Material Preparation: this compound can be oxidized to 5-methylfurfural using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Reductive Amination: 5-Methylfurfural (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as indicated by TLC.

  • Work-up: The reaction is quenched with water or a mild acid. The product is extracted with an organic solvent, and the organic layer is washed and dried.

  • Purification: The crude amine derivative is purified by column chromatography.

Experimental Workflow for Synthesis and Initial Evaluation

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation 5-MFA This compound Esterification Esterification (e.g., Acetic Anhydride) 5-MFA->Esterification Etherification Williamson Ether Synthesis (e.g., Ethyl Bromide, NaH) 5-MFA->Etherification Amine_Synth Amine Synthesis (via 5-Methylfurfural) 5-MFA->Amine_Synth Ester 5-Methylfurfuryl Ester Esterification->Ester Ether 5-Methylfurfuryl Ether Etherification->Ether Amine 5-Methylfurfuryl Amine Amine_Synth->Amine Anticancer Anticancer Assays (MTT) Ester->Anticancer Antimicrobial Antimicrobial Assays (MIC) Ether->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ORAC) Amine->Antioxidant Data_Analysis Data Analysis (IC50, MIC values) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Therapeutic Uses and Biological Activities

While specific data for this compound derivatives is limited, the biological activities of structurally similar furan compounds provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxic effects against various cancer cell lines.[6] The presence of certain functional groups, such as tryptamine, has been shown to enhance anticancer activity.[6]

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives (IC₅₀ in µg/mL) [6]

CompoundHeLaHepG2Vero
Amine Derivative 8c 62.37>100>100
Amide Derivative 9c >100>100>100

Note: Data is for derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, not this compound. Compound structures are detailed in the cited reference.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Furan derivatives are known to possess antimicrobial properties.[7] A study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed their activity against Gram-positive bacteria.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of a Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivative (in µg/mL) [6]

CompoundS. aureusB. cereus
Amine Derivative 8c *>250>250

Note: Data is for a derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow the target bacterial strains in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Many furan derivatives, including the related 5-hydroxymethylfurfural (5-HMF), exhibit antioxidant properties by scavenging free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution from purple to yellow indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagents: This assay uses a fluorescent probe (like fluorescein), a peroxyl radical generator (like AAPH), and a standard antioxidant (like Trolox).

  • Assay Procedure: The test compound is mixed with the fluorescent probe. The reaction is initiated by the addition of the radical generator.

  • Fluorescence Measurement: The decay of fluorescence is monitored over time. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[8][9]

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of furan derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies on 5-HMF have shown that it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Furan derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2]

NF-κB Signaling Pathway and Potential Inhibition by Furan Derivatives

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_p Phosphorylated IκBα IkBa->NFkB_p NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasome NFkB_p->Proteasome degradation Proteasome->NFkB releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Inflammation induces Furan This compound Derivatives Furan->IKK Inhibits Furan->NFkB_active Inhibits translocation

References

A Technical Guide to the Historical Synthesis of 5-Methylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfurfuryl alcohol, a valuable heterocyclic compound, has been a subject of synthetic interest for its utility as a building block in the pharmaceutical and flavor industries. This technical guide provides an in-depth exploration of the historical methods employed for its synthesis, focusing on the core chemical transformations and experimental protocols developed in the early to mid-20th century. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a retrospective look at the foundational synthetic strategies that paved the way for modern methodologies.

Core Synthetic Strategies

Historically, the synthesis of this compound has primarily revolved around two key strategies: the reduction of 5-methylfurfural and the reduction of its corresponding ester, methyl 5-methyl-2-furoate. Additionally, the fundamental Paal-Knorr synthesis of furans provides a conceptual basis for the formation of the substituted furan ring system.

Reduction of 5-Methylfurfural

The most direct historical route to this compound is the reduction of the aldehyde 5-methylfurfural. Early methods eschewed the now-common complex metal hydrides in favor of catalytic hydrogenation and transfer hydrogenation reactions.

Catalytic hydrogenation was a cornerstone of early organic synthesis. For the reduction of 5-methylfurfural, catalysts such as copper chromite and nickel were employed under elevated temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation with Copper Chromite

This procedure is adapted from the general methods for furfural hydrogenation prevalent in the early 20th century.

  • Materials: 5-Methylfurfural, Dioxane (solvent), Copper-chromium oxide catalyst.

  • Apparatus: A high-pressure autoclave or a similar hydrogenation apparatus.

  • Procedure:

    • A solution of 124 g (1.0 mole) of 5-methylfurfural in 125 ml of dioxane is placed in the reaction vessel.

    • 8 g of a copper-chromium oxide catalyst is added to the solution.

    • The apparatus is sealed and flushed with hydrogen gas.

    • The pressure of hydrogen is increased to 100-135 atmospheres.

    • The reaction mixture is heated to 175°C with agitation.

    • After the theoretical amount of hydrogen has been absorbed, the apparatus is cooled, and the pressure is released.

    • The catalyst is removed by filtration.

    • The dioxane is removed by distillation at atmospheric pressure.

    • The remaining liquid is distilled under reduced pressure to yield this compound.

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, offered a milder alternative for the reduction of aldehydes using aluminum alkoxides as catalysts and a secondary alcohol as the hydride source.[1][2] This method was particularly useful for substrates with other reducible functional groups that needed to be preserved.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of 5-Methylfurfural

  • Materials: 5-Methylfurfural, Aluminum isopropoxide, Anhydrous isopropanol.

  • Apparatus: A flask equipped with a distillation head to remove the acetone byproduct.

  • Procedure:

    • A solution of 11.0 g (0.1 mole) of 5-methylfurfural in 100 ml of anhydrous isopropanol is prepared.

    • To this solution, 20.4 g (0.1 mole) of aluminum isopropoxide is added.

    • The mixture is heated to distill the acetone formed during the reaction, thus driving the equilibrium towards the product.

    • The reaction is continued until the distillate no longer gives a positive test for acetone with 2,4-dinitrophenylhydrazine.

    • The excess isopropanol is then distilled off.

    • The residue is hydrolyzed with a dilute acid (e.g., sulfuric acid).

    • The product, this compound, is extracted with a suitable solvent (e.g., diethyl ether), washed, dried, and purified by distillation under reduced pressure.

Reduction of Methyl 5-Methyl-2-furoate

An alternative historical pathway involved the synthesis of 5-methyl-2-furoic acid, its esterification to methyl 5-methyl-2-furoate, and subsequent reduction.

5-Methyl-2-furoic acid can be synthesized by the oxidation of 5-methylfurfural.[3][4] The resulting carboxylic acid is then esterified, typically through a Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of 5-Methyl-2-furoic Acid

  • Materials: 5-Methyl-2-furoic acid, Anhydrous methanol, Concentrated sulfuric acid.

  • Procedure:

    • A mixture of 12.6 g (0.1 mole) of 5-methyl-2-furoic acid and 50 ml of anhydrous methanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid (e.g., 1 ml) is carefully added.

    • The mixture is refluxed for several hours.

    • After cooling, the excess methanol is removed by distillation.

    • The residue is poured into water and extracted with diethyl ether.

    • The ethereal solution is washed with a sodium bicarbonate solution to remove any unreacted acid, then with water, and finally dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the resulting methyl 5-methyl-2-furoate is purified by distillation.

The Bouveault-Blanc reduction, first reported in 1903, was a classical method for the reduction of esters to primary alcohols using metallic sodium in an absolute alcohol, typically ethanol.[5][6]

Experimental Protocol: Bouveault-Blanc Reduction of Methyl 5-Methyl-2-furoate

  • Materials: Methyl 5-methyl-2-furoate, Absolute ethanol, Metallic sodium.

  • Apparatus: A large flask equipped with a reflux condenser.

  • Procedure:

    • A solution of 14.0 g (0.1 mole) of methyl 5-methyl-2-furoate in 200 ml of absolute ethanol is placed in the reaction flask.

    • Small pieces of metallic sodium (approximately 9.2 g, 0.4 gram-atoms) are added gradually through the condenser at a rate that maintains a gentle reflux.

    • After the addition of all the sodium is complete and the reaction has subsided, the mixture is cooled.

    • Water is cautiously added to dissolve the sodium ethoxide.

    • The mixture is then acidified with a mineral acid (e.g., hydrochloric acid).

    • The product, this compound, is isolated by steam distillation or solvent extraction followed by distillation under reduced pressure.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, dating back to 1884, is a fundamental method for synthesizing substituted furans from 1,4-dicarbonyl compounds.[7] While not a direct historical route to this compound itself, it provides the conceptual framework for the formation of the furan ring. A plausible, albeit more modern, precursor for a Paal-Knorr synthesis leading to a derivative that could be converted to this compound is 1-hydroxyhexane-2,5-dione. The acid-catalyzed cyclization and dehydration of this keto-alcohol would yield 5-methyl-2-furanmethanol.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsTypical ConditionsReported Yield
Catalytic Hydrogenation5-MethylfurfuralH₂, Copper chromite catalyst175°C, 100-135 atmHigh (often >90%)
Meerwein-Ponndorf-Verley Reduction5-MethylfurfuralAluminum isopropoxide, IsopropanolReflux, removal of acetoneGood to excellent
Bouveault-Blanc ReductionMethyl 5-methyl-2-furoateSodium, Absolute ethanolRefluxGood
Paal-Knorr Synthesis (Conceptual)1-Hydroxyhexane-2,5-dioneAcid catalyst (e.g., H₂SO₄)Heating-

Visualization of Synthetic Pathways

historical_synthesis_5_methylfurfuryl_alcohol node_5MFF 5-Methylfurfural node_5MFA 5-Methylfurfuryl Alcohol node_5MFF->node_5MFA Reduction  Catalytic Hydrogenation  (Cu-CrO, Ni)  Meerwein-Ponndorf-Verley  (Al(O-iPr)₃, i-PrOH) node_acid 5-Methyl-2-furoic Acid node_5MFF->node_acid Oxidation node_ester Methyl 5-Methyl- 2-furoate node_ester->node_5MFA Reduction  Bouveault-Blanc  (Na, EtOH) node_acid->node_ester Esterification (MeOH, H⁺) node_diketone 1-Hydroxyhexane- 2,5-dione node_diketone->node_5MFA Paal-Knorr Cyclization (Acid Catalyst) reduction_workflows cluster_catalytic Catalytic Hydrogenation Workflow cluster_mpv MPV Reduction Workflow cluster_bb Bouveault-Blanc Reduction Workflow cat_start 5-Methylfurfural + Dioxane + Catalyst cat_react High Pressure H₂ 175°C cat_start->cat_react cat_filter Filtration cat_react->cat_filter cat_distill1 Distillation (remove dioxane) cat_filter->cat_distill1 cat_distill2 Vacuum Distillation cat_distill1->cat_distill2 cat_product This compound cat_distill2->cat_product mpv_start 5-Methylfurfural + Al(O-iPr)₃ + i-PrOH mpv_react Distill off Acetone mpv_start->mpv_react mpv_hydrolyze Acid Hydrolysis mpv_react->mpv_hydrolyze mpv_extract Solvent Extraction mpv_hydrolyze->mpv_extract mpv_purify Purification mpv_extract->mpv_purify mpv_product This compound mpv_purify->mpv_product bb_start Methyl 5-Methyl-2-furoate + EtOH bb_react Add Na metal bb_start->bb_react bb_quench Add H₂O bb_react->bb_quench bb_acidify Acidification bb_quench->bb_acidify bb_isolate Isolation (Steam Distillation/ Extraction) bb_acidify->bb_isolate bb_product This compound bb_isolate->bb_product

References

Methodological & Application

Application Notes and Protocols for 5-Methylfurfuryl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 5-Methylfurfuryl alcohol (5-MFA), a versatile bio-based platform molecule, as a precursor in various valuable organic transformations. The methodologies outlined below are intended to serve as a comprehensive guide for the synthesis of key chemical intermediates and biofuel candidates.

Hydrogenolysis to 2,5-Dimethylfuran (DMF)

2,5-Dimethylfuran (DMF) is a promising liquid biofuel with a high energy density. This compound is a key intermediate in the conversion of 5-hydroxymethylfurfural (HMF) to DMF. The following protocol is based on the successful hydrogenolysis of the 5-MFA intermediate.

Experimental Protocol: Hydrogenolysis of this compound

Objective: To synthesize 2,5-Dimethylfuran (DMF) from this compound (5-MFA) via catalytic hydrogenolysis.

Materials:

  • This compound (5-MFA)

  • Bimetallic Ru-Co on activated carbon support (5%Ru-1%Co/AC)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Filtration apparatus

  • Gas chromatograph (GC) and Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a typical experiment, charge the high-pressure autoclave reactor with this compound and the 5%Ru-1%Co/AC catalyst in anhydrous tetrahydrofuran.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to 1 MPa.[1]

  • Heat the reactor to 200 °C while stirring the reaction mixture.[1]

  • Maintain the reaction at this temperature and pressure for 1.5 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by GC and GC-MS to determine the conversion of 5-MFA and the yield of DMF. An excellent yield of up to 97.9% of DMF can be achieved under these conditions.[1]

Quantitative Data: Hydrogenolysis of HMF to DMF (via 5-MFA)
CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)HMF Conversion (%)DMF Yield (%)Reference
5%Ru-1%Co/AC20011.598.797.9[1]
Ru/C2002210094.7[2]
Co/Mix-ZrO₂1301--90.7[3]
Mn/Co (50/50)180-4-91.8[4]

Reaction Pathway: Hydrogenolysis of 5-MFA to DMF

Hydrogenolysis MFA This compound DMF 2,5-Dimethylfuran MFA->DMF H₂, Catalyst (e.g., Ru-Co/AC)

Caption: Catalytic hydrogenolysis of this compound to 2,5-Dimethylfuran.

Aerobic Oxidation to 5-Methylfurfural

5-Methylfurfural is a valuable chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals. It can be synthesized from this compound via aerobic oxidation.

Experimental Protocol: Aerobic Oxidation of this compound

Objective: To synthesize 5-Methylfurfural from this compound (5-MFA) through aerobic oxidation.

Materials:

  • This compound (5-MFA)

  • Supported ruthenium hydroxide catalyst (e.g., Ru(OH)x/MgO)

  • Organic solvent (e.g., toluene or trifluorotoluene)

  • Oxygen gas (O₂) or air

  • Glass reactor equipped with a magnetic stirrer, condenser, and gas inlet

  • Heating mantle with temperature control

  • Analytical equipment for product analysis (e.g., GC, NMR)

Procedure:

  • To a glass reactor, add this compound and the supported ruthenium hydroxide catalyst suspended in the organic solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 80-150 °C) with vigorous stirring.[5]

  • Introduce a continuous flow of oxygen or air into the reaction mixture through the gas inlet.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction (indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude 5-Methylfurfural, which can be further purified by distillation or chromatography.

Quantitative Data: Aerobic Oxidation of Furanic Alcohols
SubstrateCatalystOxidantSolventTemperature (°C)Yield (%)Reference
This compoundSupported Ru(OH)xO₂Organic Solvent-High[6]
5-Hydroxymethylfurfural3% Ru/C-K₄₅₀O₂ (6 bar)Trifluorotoluene120>95 (DFF)[7]

Reaction Workflow: Aerobic Oxidation

Oxidation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification MFA 5-Methylfurfuryl alcohol Reactor Heated Reactor (80-150 °C) MFA->Reactor Catalyst Ru(OH)x/Support Catalyst->Reactor Oxidant O₂ / Air Oxidant->Reactor Filtration Filtration Reactor->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 5-Methylfurfural Evaporation->Product BMFM_Synthesis MFA 2 x this compound Intermediate Reactive Intermediate (Radical Species) MFA->Intermediate H₂O, Air Heat BMFM Bis(5-methylfuran-2-yl)methane Intermediate->BMFM Dimerization DielsAlder cluster_reactants Reactants cluster_transition Transition State cluster_products Products Diene This compound (Diene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile N-Alkylmaleimide (Dienophile) Dienophile->TS Endo Endo Adduct TS->Endo Kinetic Product Exo Exo Adduct TS->Exo Thermodynamic Product

References

Application Notes and Protocols for the Use of 5-Methylfurfuryl Alcohol in Biofuel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methylfurfuryl alcohol (5-MFA), a biomass-derived platform chemical, is a versatile precursor for the synthesis of a range of advanced biofuels. Its furanic structure offers a scaffold for producing molecules with high energy density, suitable for applications as diesel and jet fuel additives or replacements. This document provides detailed application notes and experimental protocols for the conversion of 5-MFA into various biofuel candidates, including biodiesel precursors, diesel additives, and jet fuel range alkanes.

Dimerization of 5-MFA to Biodiesel Precursors

The self-condensation of 5-MFA can yield bis(5-methylfuran-2-yl)methane (BMFM), a promising biodiesel precursor. A notable advantage of this route is the potential for a catalyst-free synthesis, enhancing the sustainability of the process.

Experimental Protocol: Catalyst-Free Synthesis of Bis(5-methylfuran-2-yl)methane (BMFM)

This protocol describes the synthesis of BMFM from 5-MFA without the use of an external catalyst, relying on the presence of water and air.[1]

Materials:

  • This compound (5-MFA)

  • Deionized water

  • Reaction vessel (e.g., sealed tube or autoclave)

Procedure:

  • In a suitable reaction vessel, combine this compound and deionized water.

  • Ensure the presence of air in the headspace of the reactor.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Maintain the reaction for a specified duration (e.g., 8-12 hours).

  • After the reaction, cool the vessel to room temperature.

  • Extract the product mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure BMFM.

Quantitative Data:

ReactantProductCatalystTemperature (°C)Time (h)Yield (%)Reference
This compoundBis(5-methylfuran-2-yl)methaneNone (H₂O, Air)Not SpecifiedNot Specified81[1]

Reaction Pathway:

BMFM_Synthesis MFA1 This compound BMFM Bis(5-methylfuran-2-yl)methane MFA1->BMFM MFA2 This compound MFA2->BMFM H2O_Air H₂O, Air H2O_Air->BMFM

Caption: Catalyst-free synthesis of BMFM from 5-MFA.

Etherification of 5-MFA to Diesel Additives

Etherification of 5-MFA with alcohols, such as ethanol, produces 2-(ethoxymethyl)-5-methylfuran (EMMF), a valuable diesel additive that can improve fuel properties. Solid acid catalysts like Amberlyst-15 are highly effective for this transformation.[2][3][4]

Experimental Protocol: Amberlyst-15 Catalyzed Etherification of 5-MFA with Ethanol

This protocol details the synthesis of EMMF using the solid acid catalyst Amberlyst-15.[2]

Materials:

  • This compound (5-MFA)

  • Ethanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Activate the Amberlyst-15 catalyst by washing with ethanol and drying under vacuum.

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol.

  • Add the activated Amberlyst-15 catalyst to the solution (e.g., 10-20 wt% relative to 5-MFA).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

  • Wash the catalyst with ethanol and combine the filtrates.

  • Remove the excess ethanol from the filtrate by rotary evaporation.

  • Purify the resulting crude EMMF by vacuum distillation.

Quantitative Data:

ReactantAlcoholCatalystTemperature (°C)Time (h)5-MFA Conversion (%)EMMF Selectivity (%)Reference
5-MFAEthanolAmberlyst-1525Not SpecifiedNot Specified~62[2]
5-MFA1-ButanolAmberlyst-15Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3][4]

Reaction Pathway:

EMMF_Synthesis MFA This compound EMMF 2-(Ethoxymethyl)-5-methylfuran MFA->EMMF Ethanol Ethanol Ethanol->EMMF Amberlyst15 Amberlyst-15 Amberlyst15->EMMF

Caption: Etherification of 5-MFA with ethanol to produce EMMF.

Hydrodeoxygenation of 5-MFA to 2-Methylfuran

2-Methylfuran (2-MF) is a valuable biofuel component and a precursor for the synthesis of longer-chain alkanes. It can be produced from 5-MFA via catalytic hydrodeoxygenation (HDO), which removes the hydroxyl group.

Experimental Protocol: Catalytic Hydrodeoxygenation of 5-MFA to 2-Methylfuran

This protocol is based on the hydrodeoxygenation of similar furanic alcohols and can be adapted for 5-MFA.

Materials:

  • This compound (5-MFA)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • High-pressure autoclave or a similar hydrogenation reactor

  • Hydrogen gas source

Procedure:

  • In a high-pressure reactor, add this compound and the solvent.

  • Carefully add the Pd/C catalyst to the mixture.

  • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-30 bar).

  • Heat the reactor to the target temperature (e.g., 150-200 °C) with efficient stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by distillation to obtain crude 2-methylfuran.

  • Purify the product by fractional distillation.

Quantitative Data:

ReactantCatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)2-MF Yield (%)Reference
Furfuryl AlcoholPd/TiO₂Not SpecifiedRoom Temp1-3Not SpecifiedHigh[5]

Reaction Pathway:

HDO_to_2MF MFA This compound TwoMF 2-Methylfuran MFA->TwoMF H2 H₂ H2->TwoMF Catalyst Pd/C Catalyst->TwoMF

Caption: Hydrodeoxygenation of 5-MFA to 2-Methylfuran.

Synthesis of Jet Fuel Range Alkanes from 2-Methylfuran

To produce biofuels in the jet fuel range (C8-C16), the carbon chain of 2-MF needs to be elongated. This can be achieved through a hydroxyalkylation/alkylation (HAA) reaction with an aldehyde or ketone, followed by hydrodeoxygenation of the resulting larger molecule.

Experimental Protocol: Hydroxyalkylation/Alkylation (HAA) of 2-Methylfuran with Furfural

This protocol describes the C-C coupling of 2-MF with furfural, a common biomass-derived aldehyde, to produce a C10 fuel precursor.[6][7]

Materials:

  • 2-Methylfuran (2-MF)

  • Furfural

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion-212, or a zeolite)

  • Solvent (optional, the reaction can be run neat)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine 2-Methylfuran and furfural (typically in a 2:1 molar ratio).

  • Add the solid acid catalyst (e.g., 5-10 wt% of the total reactants).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by GC or TLC.

  • After the reaction reaches completion or the desired conversion, cool the mixture to room temperature.

  • If a solvent was used, remove it by rotary evaporation.

  • Separate the catalyst by filtration.

  • The crude product can be purified by column chromatography or used directly in the subsequent hydrodeoxygenation step.

Quantitative Data:

2-MF Coupling PartnerCatalystTemperature (°C)Time (h)Product Yield (%)Reference
FurfuralNafion-21250275[8]
ButanalDowex 50Wx250Not Specified90 (Butanal Conversion)[9]
ButanalITQ-250886[8]

General Experimental Workflow:

General_Workflow cluster_synthesis Biofuel Synthesis Reactants 5-MFA & Reagents Reaction Reaction Setup (Heating, Stirring) Reactants->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Workup (Extraction, Filtration) Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Final Biofuel Product Purification->Product

Caption: General experimental workflow for biofuel synthesis.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methylfurfural to 5-Methylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methylfurfuryl alcohol is a valuable chemical intermediate derived from biomass. It finds applications in the synthesis of fragrances, resins, and pharmaceuticals. One of the most efficient and green methods for its synthesis is the selective catalytic hydrogenation of 5-methylfurfural. This process involves the reduction of the aldehyde group in 5-methylfurfural to a hydroxyl group, while preserving the furan ring and the methyl group. This document provides detailed application notes and protocols for this transformation, based on established methodologies for the analogous hydrogenation of 5-hydroxymethylfurfural (HMF), a structurally similar and extensively studied platform chemical.

The selective hydrogenation of the aldehyde function in furanic compounds is a well-established process, and catalysts effective for the conversion of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) are expected to show high efficacy in the target reaction. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Platinum (Pt), have demonstrated excellent performance, offering high conversion and selectivity under mild reaction conditions.

Data Presentation: Catalytic Systems for Aldehyde Hydrogenation in Furanic Compounds

The following table summarizes quantitative data for the selective hydrogenation of the aldehyde group in 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF). These conditions serve as a strong starting point for the optimization of the hydrogenation of 5-methylfurfural.

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)SolventTime (h)Conversion (%)Selectivity to Alcohol (%)Reference
5% Ru/CHMF6030Water18>9992[1][2]
5% Ru/CHMF8030Water69495[1]
Pt/MCM-41HMF358Water210098.9[3]
20 mol% Cu-Al₂O₃HMF13030Not Specified19993 (Yield)[4]

Experimental Protocols

The following protocols are adapted from established procedures for the selective hydrogenation of HMF and can be applied to the conversion of 5-methylfurfural to this compound.

Protocol 1: Hydrogenation using 5% Ru/C Catalyst in a Batch Reactor

This protocol is based on the conditions reported for the selective hydrogenation of HMF to BHMF.[1][2]

Materials:

  • 5-methylfurfural

  • 5% Ruthenium on activated carbon (Ru/C)

  • Deionized water (or another suitable solvent like ethanol or isopropanol)

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

  • Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reactor Setup: Ensure the batch reactor is clean and dry.

  • Charging the Reactor:

    • Add 5-methylfurfural to the reactor. For a starting point, a concentration of 0.2 M can be used.[1]

    • Add the desired amount of deionized water.

    • Add the 5% Ru/C catalyst. A substrate-to-catalyst ratio of approximately 2.5:1 by weight can be a good starting point.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).[1][2]

    • Begin stirring at a constant rate (e.g., 500-1000 rpm) to ensure good mixing.

    • Heat the reactor to the target temperature (e.g., 60-80 °C).[1]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (if the reactor setup allows) and analyzing them by GC-MS or HPLC.

  • Reaction Quenching and Product Recovery:

    • After the desired reaction time (e.g., 6-18 hours), cool the reactor to room temperature.

    • Carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the reaction mixture.

  • Catalyst Separation: Separate the solid Ru/C catalyst from the liquid product mixture by centrifugation or filtration. The catalyst can be washed, dried, and potentially reused.

  • Product Analysis: Analyze the liquid product for the conversion of 5-methylfurfural and the selectivity to this compound using a calibrated GC-MS or HPLC method.

Protocol 2: Hydrogenation using Pt/MCM-41 Catalyst under Mild Conditions

This protocol is adapted from a procedure demonstrating high selectivity at very mild conditions for HMF hydrogenation.[3]

Materials:

  • 5-methylfurfural

  • Pt/MCM-41 catalyst

  • Deionized water

  • High-pressure batch reactor

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • Reactor Preparation: Follow step 1 from Protocol 1.

  • Charging the Reactor:

    • Introduce 5-methylfurfural and deionized water into the reactor.

    • Add the Pt/MCM-41 catalyst.

  • Sealing and Purging: Follow step 3 from Protocol 1.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to a lower pressure (e.g., 8 bar).[3]

    • Set the stirring speed.

    • Heat the reactor to a mild temperature (e.g., 35 °C).[3]

  • Reaction and Work-up: Follow steps 5-8 from Protocol 1. Given the high activity reported, a shorter reaction time (e.g., 2 hours) may be sufficient.[3]

Mandatory Visualizations

Reaction Pathway

ReactionPathway MFF 5-Methylfurfural MFA This compound (Target Product) MFF->MFA + H₂ (Aldehyde Hydrogenation) SideProduct1 Further Hydrogenation (e.g., Tetrahydrofuran derivative) MFA->SideProduct1 + H₂ (Ring Hydrogenation) SideProduct2 Hydrogenolysis (e.g., Ring Opening) MFA->SideProduct2 + H₂ (C-O Cleavage)

Caption: Reaction pathway for the hydrogenation of 5-methylfurfural.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis ChargeReactor 1. Charge Reactor (5-Methylfurfural, Solvent, Catalyst) SealPurge 2. Seal and Purge Reactor (N₂, then H₂) ChargeReactor->SealPurge PressurizeHeat 3. Pressurize with H₂ and Heat to Target T SealPurge->PressurizeHeat RunReaction 4. Stir and Maintain Conditions for Set Time PressurizeHeat->RunReaction CoolVent 5. Cool Reactor and Vent H₂ RunReaction->CoolVent Separate 6. Separate Catalyst (Filtration/Centrifugation) CoolVent->Separate Analyze 7. Analyze Product (GC-MS / HPLC) Separate->Analyze

Caption: General workflow for catalytic hydrogenation in a batch reactor.

References

Troubleshooting & Optimization

Improving the yield and purity of 5-Methylfurfuryl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methylfurfuryl alcohol (MFA) synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

A low yield of this compound can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, and the stability of the starting materials and product. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Catalyst Deactivation or Fouling: The catalyst's activity is crucial for high conversion. In reactions involving biomass-derived starting materials, catalysts can be fouled by impurities.

    • Solution: Monitor the catalyst's usage history. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch. For instance, in the hydrogenation of furfural, the choice of catalyst and its preparation method significantly impact yield and selectivity.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to thermal degradation of the starting material or product, promoting the formation of unwanted by-products.

    • Solution: Optimize the reaction temperature by conducting small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity. For the hydrogenation of furfural, lower temperatures generally favor the formation of furfuryl alcohol.

  • Inappropriate Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Short reaction times may result in incomplete conversion, while prolonged times can lead to the formation of degradation or side products.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for maximum product formation.

  • Impure Starting Materials: The purity of the starting material, such as 5-methylfurfural or 5-hydroxymethylfurfural (HMF), is critical. Impurities can interfere with the catalyst and lead to side reactions.

    • Solution: Ensure the purity of the starting materials. If using crude biomass-derived furfurals, consider a purification step prior to the main reaction.

Question 2: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?

The formation of side products is a common challenge in the synthesis of this compound, often due to the reactivity of the furan ring and the functional groups of the reactants.

Potential Side Reactions and Prevention Strategies:

  • Over-hydrogenation: In catalytic hydrogenation reactions, the furan ring can be further reduced to form tetrahydrofurfuryl alcohol derivatives.

    • Solution: Fine-tuning the reaction conditions, particularly hydrogen pressure and temperature, is crucial. Using a catalyst with high selectivity for the reduction of the aldehyde group over the furan ring is also important. For instance, in the hydrogenation of furfural, maintaining an optimal pressure of around 1-3 MPa can balance reaction efficiency and selectivity[1].

  • Hydrogenolysis: In the synthesis from HMF, the hydroxyl group can be cleaved to form 2,5-dimethylfuran (DMF) as a byproduct.

    • Solution: The choice of catalyst and support plays a significant role in minimizing hydrogenolysis. For example, some catalysts may favor the hydrogenolysis pathway, so selecting a catalyst known for its high selectivity towards the desired alcohol is key.

  • Etherification: When using alcohol as a solvent, especially under acidic conditions, etherification of the hydroxyl group of the product can occur.

    • Solution: Choose a non-alcoholic solvent if etherification is a significant issue. If an alcohol solvent is necessary, controlling the reaction temperature and minimizing the reaction time can reduce the extent of this side reaction.

  • Polymerization/Humins Formation: Furan derivatives, especially HMF, can be unstable under acidic conditions and at elevated temperatures, leading to the formation of polymeric by-products known as humins.

    • Solution: Neutralize any residual acids in the starting material before the reaction. Operating at the lowest effective temperature and for the shortest possible time can also minimize the formation of these insoluble by-products.

Question 3: How can I effectively purify my this compound product?

Purification of this compound can be challenging due to the presence of structurally similar by-products and the potential for product degradation during the purification process.

Purification Challenges and Recommended Techniques:

  • Thermal Instability: this compound, like other furan derivatives, can be sensitive to high temperatures, which may lead to discoloration and degradation during distillation.

    • Solution: Utilize vacuum distillation to lower the boiling point of the product and minimize thermal stress. It is recommended to keep the heating bath temperature as low as possible during distillation[2].

  • Co-elution in Chromatography: By-products with polarities similar to this compound can be difficult to separate using column chromatography.

    • Solution: Optimize the mobile phase system for column chromatography to achieve better separation. A combination of purification techniques may be necessary. For instance, an initial extraction to remove major impurities followed by column chromatography can be effective.

  • Formation of Azeotropes: The product may form azeotropes with the solvent or impurities, making separation by simple distillation difficult.

    • Solution: If an azeotrope is suspected, consider using a different solvent for extraction or employing azeotropic distillation with a suitable entrainer.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 5-methylfurfural and 5-hydroxymethylfurfural (HMF). 5-chloromethylfurfural can also be used as a precursor.[3][4]

Q2: Which catalysts are most effective for the hydrogenation of 5-methylfurfural to this compound?

A2: A variety of heterogeneous catalysts have been shown to be effective, including those based on copper, nickel, and precious metals like palladium and platinum. The choice of catalyst often depends on the desired reaction conditions and selectivity. For example, copper-based catalysts are known for their high selectivity in the hydrogenation of the carbonyl group.

Q3: Can this compound be synthesized using a biological method?

A3: Yes, biocatalytic reduction of 5-hydroxymethylfurfural using alcohol dehydrogenases has been demonstrated to produce the corresponding diol, and similar enzymatic systems could potentially be adapted for the synthesis of this compound.

Q4: How should I store purified this compound to prevent degradation?

A4: this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and degradation.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound from 5-Hydroxymethylfurfural (HMF)

CatalystSupportH-DonorTemperature (°C)Time (h)HMF Conversion (%)MFA Yield (%)Selectivity (%)Reference
Auα-TiO₂H₂160->9983.1-[5]
Pt₁Nb₂O₅-OvH₂1404>99>99>99[6]
Pd₁Nb₂O₅-OvH₂1404>99>99>99[6]
Au₁Nb₂O₅-OvH₂1404>99>99>99[6]
Pd-PVPActivated CarbonFormic Acid---8090[2]

Table 2: Comparison of Catalytic Systems for the Hydrogenation of Furfural Derivatives

CatalystSupportSubstrateProductConversion (%)Yield/Selectivity (%)Temperature (°C)Pressure (MPa)SolventReference
Cu-NiAl₂O₃Furfural2-Methylfuran-65% Yield (MF)230--[7]
CuSiO₂Furfural2-Methylfuran-96% Yield (MF)200--[7]
Cu-Coγ-Al₂O₃Furfural2-Methylfuran10078% Selectivity (MF)2204-[7]
Basic Zirconium Carbonate-FurfuralFurfuryl Alcohol-Quantitative Yield--Isopropanol[8]
Basic Zirconium Carbonate-HMF2,5-Bis(hydroxymethyl)furan-up to 99% Yield120-Isopropanol[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylfurfural using a Heterogeneous Catalyst

This protocol describes a general procedure for the liquid-phase hydrogenation of 5-methylfurfural to this compound.

Materials:

  • 5-Methylfurfural

  • Heterogeneous catalyst (e.g., Cu/SiO₂)

  • Solvent (e.g., isopropanol)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Add 5-methylfurfural and the solvent to the high-pressure autoclave.

  • Carefully add the catalyst to the reactor.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen) three times to remove air.

  • Purge the autoclave with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the specified time, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of 5-Methylfurfural

This protocol outlines the reduction of 5-methylfurfural to this compound using aluminum isopropoxide.

Materials:

  • 5-Methylfurfural

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5-methylfurfural in anhydrous isopropanol.

  • Add aluminum isopropoxide to the solution. The reaction is typically carried out with an excess of isopropanol, which also acts as the hydride donor.

  • Heat the reaction mixture to reflux. The acetone formed during the reaction can be removed by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a dilute acid (e.g., HCl) to hydrolyze the aluminum alkoxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactant_prep Reactant and Solvent Preparation (5-Methylfurfural, Solvent) start->reactant_prep catalyst_prep Catalyst Preparation/ Activation start->catalyst_prep reaction Catalytic Hydrogenation/ Reduction Reaction reactant_prep->reaction catalyst_prep->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Continue until completion filtration Catalyst Filtration monitoring->filtration Reaction Complete extraction Solvent Evaporation and Extraction filtration->extraction purification Purification (Vacuum Distillation/ Column Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End Product: This compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_action Corrective Actions start Low Yield or Purity Issue check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_purity Evaluate Starting Material Purity start->check_purity replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions purify_reactant Purify Starting Material check_purity->purify_reactant end Improved Yield and Purity replace_catalyst->end optimize_conditions->end purify_reactant->end

Caption: Troubleshooting workflow for low yield and purity in this compound synthesis.

References

Technical Support Center: Purification of 5-Methylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methylfurfuryl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, typically synthesized by the reduction of 5-methylfurfural, may contain several impurities. These can include:

  • Unreacted 5-methylfurfural: The starting material for the synthesis.

  • Over-reduction products: Further reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

  • Side-products from synthesis: Depending on the reaction conditions, various byproducts may form. For instance, in the presence of an alcohol solvent, ether byproducts can be generated.[1]

  • Degradation products: this compound is sensitive to heat and acidic conditions, which can lead to the formation of colored and polymeric impurities.[2][3]

Q2: My purified this compound is yellow or brown. What is the cause of the coloration?

A2: The development of a yellow or brown color in this compound is a common issue and is typically indicative of degradation. Furan compounds, in general, are susceptible to oxidation and polymerization, especially when exposed to air, light, heat, or acidic conditions. The coloration is due to the formation of conjugated polymeric species.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize degradation and color formation, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (refrigerated or frozen).

Troubleshooting Guides

Issue 1: Low Purity After Vacuum Distillation

Problem: The purity of this compound after vacuum distillation is lower than expected, as determined by GC-MS analysis.

Possible Causes and Solutions:

CauseSolution
Inadequate Vacuum: Ensure the vacuum system is capable of reaching and maintaining a low pressure (e.g., <10 mmHg). Check all connections for leaks. A lower pressure will decrease the boiling point and minimize thermal degradation.
Co-distillation with Impurities: If impurities have boiling points close to that of this compound, simple distillation may not be effective. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
Thermal Degradation: The distillation temperature may be too high, causing the product to decompose. Use a lower vacuum to distill at a lower temperature. Minimize the residence time of the compound at high temperatures by using an appropriate flask size and heating rate.
Bumping: Uneven boiling can lead to the contamination of the distillate. Use a magnetic stir bar or boiling chips to ensure smooth boiling. A Claisen adapter can also help prevent bumping.
Issue 2: Poor Separation During Column Chromatography

Problem: Ineffective separation of this compound from impurities using flash column chromatography.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to find the best separation. An ideal Rf value for the product is typically between 0.2 and 0.4.
Column Overloading: Too much crude material has been loaded onto the column, leading to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Improper Column Packing: An unevenly packed column will result in channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Co-elution of Impurities: Some impurities may have very similar polarity to this compound. Consider using a different stationary phase (e.g., alumina) or a different solvent system. In some cases, derivatization of the alcohol to a less polar compound before chromatography and subsequent deprotection may be necessary.

Quantitative Data Summary

The following table summarizes typical physical properties and purification parameters for this compound. Please note that optimal conditions may vary depending on the specific impurities present in the crude material.

ParameterValueReference
Boiling Point (Atmospheric Pressure) 177-178 °C[4]
Boiling Point (Reduced Pressure) 83-85 °C @ 15 mmHg (for 5-methylfurfural)[5]
Purity (Commercial) 95-97%[6]
Density (20 °C) 1.082-1.088 g/mL[4]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Vacuum pump and pressure gauge (manometer)

  • Heating mantle with magnetic stirrer

  • Stir bar or boiling chips

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

  • Once the pressure is stable, begin heating the distillation flask gently.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with similar boiling points to this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to create a firm, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Different Boiling Points chromatography Column Chromatography purification_choice->chromatography Similar Boiling Points purity_check1 Check Purity (GC-MS) distillation->purity_check1 purity_check2 Check Purity (TLC/GC-MS) chromatography->purity_check2 pure_product Pure this compound purity_check1->pure_product >98% Pure troubleshoot_dist Troubleshoot Distillation: - Check vacuum - Use fractionating column - Lower temperature purity_check1->troubleshoot_dist <98% Pure purity_check2->pure_product Pure troubleshoot_chrom Troubleshoot Chromatography: - Optimize solvent system - Check loading - Repack column purity_check2->troubleshoot_chrom Impure troubleshoot_dist->distillation troubleshoot_chrom->chromatography Synthesis_and_Purification_Pathway start 5-Methylfurfural reduction Reduction (e.g., NaBH4) start->reduction crude_product Crude this compound (Contains impurities) reduction->crude_product purification Purification (Distillation or Chromatography) crude_product->purification impurities Impurities: - Unreacted 5-Methylfurfural - Side-products - Degradation products crude_product->impurities final_product Pure this compound purification->final_product

References

Side-product formation in the reduction of 5-methylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 5-methylfurfural (5-MF) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side-product formation, and access relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired products from the reduction of 5-methylfurfural and its common precursor, 5-hydroxymethylfurfural (HMF)?

The reduction of 5-methylfurfural and HMF can be tailored to yield several valuable chemicals. The primary targets are typically:

  • 5-Methylfurfuryl alcohol (MFA): A direct hydrogenation product of the aldehyde group in 5-MF.

  • 2,5-Dimethylfuran (DMF): A potential biofuel, formed by the hydrogenolysis of the hydroxyl group in this compound, which is an intermediate from HMF or 5-MF reduction.[1][2]

  • 2,5-Dimethyltetrahydrofuran (DMTHF): A fully saturated furan ring derivative, resulting from the complete hydrogenation of the furan ring in DMF.

Q2: What are the most common side-products observed during the reduction of 5-methylfurfural?

Several side-products can form depending on the reaction conditions and catalyst used. These include:

  • Over-hydrogenation products: Such as 2,5-dimethyltetrahydrofuran (DMTHF) when 2,5-dimethylfuran (DMF) is the target.[3]

  • Ring-opening products: The furan ring can undergo hydrogenolysis, leading to the formation of aliphatic compounds like 2-hexanol.[1]

  • Incomplete reduction products: For instance, if the target is DMF starting from HMF, 5-methylfurfural (5-MF) and this compound (MFA) can remain as intermediates.[3]

  • Polymerization products: Furan derivatives, especially under acidic conditions, are prone to polymerization, forming insoluble humins.[4]

  • Etherification products: In alcohol solvents, etherification of the hydroxyl group of this compound can occur.

Q3: How do reaction conditions influence the formation of side-products?

Reaction conditions are critical in controlling the selectivity of the reduction process:

  • Temperature: Higher temperatures can promote the desired hydrogenolysis for DMF formation but may also increase the rate of side reactions like polymerization and ring-opening.[5]

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete conversion, while excessively high pressure can favor over-hydrogenation to DMTHF.[5]

  • Reaction Time: Prolonged reaction times can lead to the formation of over-hydrogenated or degradation products.[2]

  • Catalyst: The choice of metal and support is crucial. For example, acidic supports can favor ring-opening reactions, while basic supports may suppress them.[6] Bimetallic catalysts are often used to enhance selectivity.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product (e.g., this compound or 2,5-dimethylfuran) - Incomplete conversion of the starting material.- Formation of multiple side-products.- Catalyst deactivation.- Optimize reaction time and temperature.- Adjust hydrogen pressure.- Screen different catalysts and supports to improve selectivity.- Check for catalyst poisoning or coking and consider catalyst regeneration or using a fresh batch.
High selectivity towards over-hydrogenated products (e.g., 2,5-dimethyltetrahydrofuran) - Excessively high hydrogen pressure.- Highly active hydrogenation catalyst.- Prolonged reaction time.- Reduce hydrogen pressure.- Use a catalyst with lower hydrogenation activity or modify the existing catalyst.- Decrease the reaction time.
Formation of significant amounts of ring-opened products (e.g., hexanols) - Use of highly acidic catalyst supports.- High reaction temperatures.- Employ a neutral or basic catalyst support.- Lower the reaction temperature.
Observation of insoluble black solids (humins) in the reactor - Acid-catalyzed polymerization of furan compounds.- High reaction temperature.- Use a non-acidic catalyst.- If an acidic catalyst is necessary, consider strategies to minimize contact time or use a biphasic solvent system to extract the product as it forms.[8]- Lower the reaction temperature.
Presence of unexpected ether byproducts - Reaction is carried out in an alcohol solvent which can react with the hydroxyl group of the intermediate.- Use a non-alcoholic solvent.- If an alcohol solvent is required, consider a lower reaction temperature or a more selective catalyst to minimize this side reaction.

Data Presentation

Table 1: Influence of Catalyst on HMF Conversion and Product Selectivity.

CatalystSupportTemp (°C)Time (h)HMF Conv. (%)DMF Sel. (%)Other ProductsReference
CuCoNiAl-MMO-180699.895.32-hexanol, 2,5-HD[1]
NiZn-450ZnO1804>9999-[9]
RuCarbon1503>9980-[6]
NiCarbon1503~90~60-[6]
CoCarbon1503~80~40-[6]

Note: This table is a summary of data from different studies and direct comparison should be made with caution as other reaction parameters may vary.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF)

This protocol is based on the work by Wang et al. (2022) using a CuCoNiAl-MMO catalyst.[1]

  • Catalyst Preparation: A CuCoNiAl-containing mixed metal oxide (CuCoNiAl-MMO) catalyst is prepared by calcining a layered double hydroxide (LDH) precursor in a nitrogen atmosphere at 500 °C.

  • Reaction Setup: A high-pressure batch reactor is charged with the CuCoNiAl-MMO catalyst, 5-hydroxymethylfurfural (HMF), and a suitable solvent (e.g., isopropanol).

  • Reaction Conditions:

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is carried out at 180 °C under 1.0 MPa of hydrogen pressure.

    • The reaction mixture is stirred for 6 hours.

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is released. The liquid products are separated from the solid catalyst by centrifugation or filtration. The composition of the liquid phase is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of HMF and the selectivity to DMF and other products.

Visualizations

Reaction Pathway for HMF to DMF and Side-Products

HMF_Reduction_Pathway HMF 5-Hydroxymethylfurfural (HMF) MF 5-Methylfurfural (5-MF) HMF->MF +H2, -H2O Polymers Humins/Polymers HMF->Polymers Acid Condensation MFA This compound (MFA) MF->MFA +H2 MF->Polymers Condensation DMF 2,5-Dimethylfuran (DMF) (Desired Product) MFA->DMF +H2, -H2O RingOpening Ring-Opened Products (e.g., 2-Hexanol) MFA->RingOpening Hydrogenolysis DMTHF 2,5-Dimethyltetrahydrofuran (Over-hydrogenation) DMF->DMTHF +H2

Caption: Reaction network for the conversion of HMF to DMF, highlighting major side-products.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield of Desired Product CheckConversion Is HMF/5-MF Conversion Low? Start->CheckConversion IncreaseTimeTemp Increase Reaction Time/Temp CheckConversion->IncreaseTimeTemp Yes CheckSelectivity Is Selectivity Poor? CheckConversion->CheckSelectivity No IncreaseTimeTemp->CheckSelectivity OptimizeCatalyst Optimize Catalyst/Support CheckSelectivity->OptimizeCatalyst Yes CheckOverHydrogenation High Over-hydrogenation? CheckSelectivity->CheckOverHydrogenation No End Problem Resolved OptimizeCatalyst->End ReduceH2Pressure Reduce H2 Pressure/Time CheckOverHydrogenation->ReduceH2Pressure Yes CheckPolymers Polymer Formation? CheckOverHydrogenation->CheckPolymers No ReduceH2Pressure->End UseNeutralSupport Use Neutral/Basic Support CheckPolymers->UseNeutralSupport Yes CheckPolymers->End No UseNeutralSupport->End

Caption: A logical workflow for troubleshooting low yields in 5-methylfurfural reduction.

References

Technical Support Center: Optimizing 5-Methylfurfuryl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methylfurfuryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

This compound (5-MFA) is primarily synthesized through the reduction of 5-methylfurfural.[1] Another historical method involves the reduction of methyl 5-methyl-2-furoate.[1] The most common laboratory and industrial approach involves the catalytic hydrogenation of 5-methylfurfural, where the aldehyde group is reduced to a hydroxyl group.[2]

Q2: Why is the yield of my this compound unexpectedly low?

Low yields can be attributed to several factors including suboptimal reaction conditions, catalyst deactivation, and product degradation.[3] Key areas to investigate include:

  • Reaction Temperature and Time: Excessively high temperatures or prolonged reaction times can lead to the formation of unwanted by-products and thermal degradation of the product.[3]

  • Catalyst Activity: The catalyst may have lost activity due to fouling or poisoning. Consider catalyst regeneration or replacement.[3]

  • Hydrogen Pressure: In hydrogenation reactions, insufficient hydrogen pressure can lead to incomplete conversion.

Q3: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?

The formation of side products is a common issue. Key side reactions include over-hydrogenation of the furan ring to form (5-methyloxolan-2-yl)methanol, and the formation of 2-methylfuran.[2][4] To enhance selectivity:

  • Catalyst Selection: The choice of catalyst is crucial. For instance, copper-based catalysts are known for high selectivity in furfural hydrogenation.[4]

  • Reaction Conditions: Fine-tuning the reaction temperature and pressure can minimize side reactions. For example, excessive hydrogen pressure can lead to over-hydrogenation.[3]

  • Solvent Choice: The solvent can influence reaction pathways and selectivity.

Q4: How can I effectively purify the this compound product?

Purification can be challenging due to the presence of structurally similar by-products. Common purification techniques include:

  • Vacuum Distillation: This is a standard method for purifying this compound.[2]

  • Solvent Extraction: Extraction with a suitable organic solvent like diethyl ether can be used to isolate the crude product before distillation.[2][3]

  • Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from impurities.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Conversion of 5-Methylfurfural Inactive or insufficient catalyst.Increase catalyst loading or use a fresh batch of catalyst. Ensure proper activation of the catalyst if required.
Suboptimal reaction temperature or pressure.Optimize temperature and pressure according to literature procedures. Monitor reaction progress using techniques like TLC or GC.[3]
Insufficient reaction time.Increase the reaction time and monitor for completion.[3]
Formation of 2-Methylfuran Hydrogenolysis of the hydroxyl group.Use a catalyst with lower hydrogenolysis activity. Optimize reaction conditions to favor hydrogenation of the aldehyde group over hydrogenolysis.
Over-hydrogenation to (5-methyloxolan-2-yl)methanol High hydrogen pressure or highly active catalyst.Reduce the hydrogen pressure.[3] Select a catalyst with higher selectivity for the aldehyde group reduction over furan ring hydrogenation.
Product Discoloration Thermal degradation or presence of impurities.5-Methylfurfural, the starting material, is known to discolor rapidly.[5] Ensure purification is carried out promptly after the reaction. Use antioxidants if necessary.[5]
Difficulty in Product Isolation Formation of azeotropes with the solvent.Consider using a different solvent for the reaction or extraction.[3]
Co-elution of by-products during chromatography.Modify the mobile phase or stationary phase for better separation. Consider derivatization of the product to alter its polarity.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylfurfural using Raney Nickel

This protocol describes the synthesis of this compound via the hydrogenation of 5-methylfurfural in a batch reactor.[2]

Materials:

  • 5-Methylfurfural

  • Raney Nickel (activated, as a slurry in water)

  • Ethanol

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add 5-methylfurfural (e.g., 10 g, 0.091 mol).

  • Add ethanol (e.g., 50 mL) as a solvent.

  • Carefully add the Raney Nickel slurry (e.g., 1 g, 10 wt% of the substrate).

  • Seal the autoclave and purge with nitrogen gas three times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for a specified time (e.g., 4 hours), monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst.

  • The solvent can be removed by rotary evaporation to yield crude this compound, which can be purified by vacuum distillation.[2]

Protocol 2: Reduction of 5-Methylfurfural using Lithium Aluminium Hydride

This protocol outlines a laboratory-scale synthesis of this compound using a chemical reducing agent.[1]

Materials:

  • 5-Methylfurfural

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for quenching)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 5-methylfurfural in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a dilute solution of hydrochloric acid.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the ether filtrates and dry them over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude this compound, which can be purified by vacuum distillation.[2]

Visualizations

Reaction_Pathway 5-Methylfurfural 5-Methylfurfural 5-Methylfurfuryl_alcohol 5-Methylfurfuryl_alcohol 5-Methylfurfural->5-Methylfurfuryl_alcohol Reduction (Desired Reaction) Side_Product_1 2-Methylfuran 5-Methylfurfuryl_alcohol->Side_Product_1 Hydrogenolysis Side_Product_2 (5-methyloxolan-2-yl)methanol 5-Methylfurfuryl_alcohol->Side_Product_2 Over-hydrogenation

Caption: Reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Catalyst->Start Replace/Regenerate Catalyst Optimize_Conditions Optimize Temperature, Pressure, and Time Check_Catalyst->Optimize_Conditions Catalyst OK Purification Review Purification Strategy Optimize_Conditions->Purification Conditions Optimized Purification->Start Ineffective Purification Improved Yield/Selectivity Improved? Purification->Improved Purification Effective

Caption: A logical workflow for troubleshooting low yield or selectivity issues.

References

Stability and degradation of 5-Methylfurfuryl alcohol under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylfurfuryl alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what applications is it commonly used?

This compound is an organic compound that is a derivative of furan.[1] It is found naturally in some food products and is also synthesized for various uses, including as a flavoring agent.[1][2] In research and development, it may be investigated for its potential as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Q2: What are the primary factors that can cause the degradation of this compound?

The stability of this compound can be influenced by several factors, including:

  • Acidic Conditions: The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and polymerization. Studies in model wine solutions (pH 3.4) have shown that this compound decomposes under acidic and heated conditions.[3][4]

  • Thermal Stress: Elevated temperatures can promote degradation, leading to the formation of various byproducts.

  • Oxidative Conditions: The presence of oxidizing agents can lead to the oxidation of the alcohol group and potentially the furan ring.

  • Light Exposure: Like many organic molecules, exposure to light, particularly UV radiation, can induce photolytic degradation.

Q3: What are the likely degradation products of this compound?

Based on the degradation of similar furan compounds, the following are potential degradation products of this compound:

  • 5-Methylfurfural: Oxidation of the primary alcohol group.

  • 5-Methyl-2-furoic acid: Further oxidation of 5-Methylfurfural.

  • Ring-opened products and polymers: Resulting from acid-catalyzed hydrolysis of the furan ring.

  • In the presence of ethanol under acidic conditions, formation of 5-methylfurfuryl ethyl ether has been observed, which also undergoes subsequent degradation.[3][4]

Troubleshooting Guides

Issue 1: Unexpected loss of this compound in an acidic reaction medium.
  • Possible Cause: Acid-catalyzed degradation. The furan ring of this compound is known to be unstable in acidic environments, especially with heating.[3][4]

  • Troubleshooting Steps:

    • pH Control: If possible for your experiment, increase the pH of the reaction medium to be closer to neutral.

    • Temperature Reduction: Lower the reaction temperature to decrease the rate of degradation.

    • Reaction Time: Minimize the reaction time to reduce the exposure of this compound to the acidic conditions.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation that can be accelerated by acidic conditions.

Issue 2: Formation of a brown or black precipitate during thermal processing.
  • Possible Cause: Polymerization. At elevated temperatures, furan compounds can undergo polymerization, leading to the formation of insoluble, colored materials often referred to as "humins."

  • Troubleshooting Steps:

    • Temperature Optimization: Determine the minimum effective temperature for your process to reduce the rate of polymerization.

    • Exclusion of Oxygen: Conduct the heating process under an inert atmosphere to prevent oxidative processes that can contribute to polymerization.

    • Solvent Selection: The choice of solvent can influence thermal stability. Investigate the use of more inert solvents if applicable to your experiment.

Issue 3: Inconsistent analytical results when quantifying this compound.
  • Possible Cause 1: Degradation during sample preparation or analysis. The analytical method itself might be contributing to the degradation of the analyte.

  • Troubleshooting Steps:

    • Use a Validated Stability-Indicating Method: Employ an analytical method, such as HPLC with UV detection, that has been validated to separate the intact this compound from its potential degradation products.

    • Control Sample Preparation Conditions: Keep sample preparation times short and temperatures low. Use buffers to control the pH of your sample solutions.

    • Protect from Light: Prepare and store samples in amber vials to prevent photolytic degradation.

  • Possible Cause 2: Volatility of the compound. This compound is a volatile compound, which can lead to losses during sample handling.

  • Troubleshooting Steps:

    • Minimize Headspace: Use vials with minimal headspace to reduce evaporation.

    • Seal Vials Properly: Ensure that all sample vials are securely capped.

    • Use an Internal Standard: Incorporate a non-volatile internal standard into your analytical method to correct for any losses during sample preparation and injection.

Data on Stability of Furan Alcohols

While specific quantitative data for this compound is limited, the following table summarizes stability information for related furan alcohols under various conditions, which can provide insights into the expected behavior of this compound.

CompoundConditionObservationReference
This compound Model wine (pH 3.4), 45 °C, 16 weeksDecomposed quickly[3][4]
Furfuryl alcohol Model wine (pH 3.4), 45 °C, 16 weeksSlower decomposition compared to this compound[4]
5-Hydroxymethylfurfural (HMF) Acidic conditionsFormation of levulinic acid and formic acid
Furfuryl alcohol Thermal degradation (starting at 140-160 °C)Dehydration to form 2-methylfuran

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound based on ICH guidelines to understand its degradation pathways and to develop a stability-indicating analytical method.[5][6][7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial with the solid residue in an oven at a specified temperature (e.g., 80°C).

    • At each time point, remove the vial, allow it to cool, dissolve the residue in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to a light source in a photostability chamber, as per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[6][7]

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a suitable, validated HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A C18 column with a gradient elution of water and acetonitrile is a common starting point for the analysis of furan derivatives.[10]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid State, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway MFA 5-Methylfurfuryl Alcohol MFF 5-Methylfurfural MFA->MFF Oxidation Ether 5-Methylfurfuryl Ethyl Ether MFA->Ether + Ethanol (Acidic) Polymers Polymers/ Ring-Opened Products MFA->Polymers Acid/Heat MFAcid 5-Methyl-2-furoic acid MFF->MFAcid Oxidation Ether->Polymers Degradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: GC-MS Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the GC-MS analysis of furan derivatives?

A1: The primary challenges include the high volatility of furan and its derivatives, which can lead to analyte loss during sample preparation.[1] Co-elution of isomers, such as 2-methylfuran and 3-methylfuran, or 2,5-dimethylfuran and 2-ethylfuran, presents a significant analytical hurdle.[2][3][4] Other common issues include poor chromatographic peak shape, low sensitivity, and the potential for thermal degradation of sample components during analysis, which can artificially generate furan.[5][6]

Q2: Which GC column is best suited for separating furan derivatives?

A2: The choice of GC column is critical for resolving isomeric furan derivatives.[3] For a general-purpose separation, a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or Rtx-5MS) is often a good starting point as it separates compounds primarily by their boiling points.[2][7] For better separation of volatile and isomeric compounds, a mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., Rxi-624Sil MS or Elite-624), is frequently recommended.[8][9] For the analysis of very volatile furans, Porous Layer Open Tubular (PLOT) columns can provide excellent separation, though care must be taken to prevent particle shedding.[5]

Q3: What are the recommended sample preparation techniques for furan analysis?

A3: Due to the high volatility of furan and its derivatives, headspace (HS) and solid-phase microextraction (SPME) are the two primary sample introduction techniques for GC-MS analysis.[8][10]

  • Headspace (HS) GC-MS: This technique is effective for quantifying samples with relatively high concentrations of furans, such as in coffee.[8][10]

  • Solid-Phase Microextraction (SPME) GC-MS: SPME offers superior sensitivity for detecting lower concentrations of furan derivatives.[8][10] The choice of SPME fiber coating is important; Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are often used for adsorbing volatile analytes from the headspace.[2][11]

Q4: How can I improve the sensitivity of my furan analysis?

A4: To enhance sensitivity, consider the following:

  • Use SPME: SPME, particularly the SPME Arrow with its larger sorbent volume, can significantly improve sensitivity compared to static headspace.[8][9]

  • Optimize MS settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2][8] These modes are more sensitive than full scan mode as they focus on specific ions characteristic of your target analytes.

  • Sample Salting-Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which promotes the partitioning of volatile organic compounds like furans into the headspace, thereby increasing the signal.[2][4]

Q5: What are the characteristic mass fragments of furan and its common derivatives?

A5: In Electron Ionization (EI) mode, furan and its derivatives produce characteristic fragmentation patterns. The molecular ion (M+) is often observed. For furan itself, the molecular ion at m/z 68 is prominent, along with a significant fragment at m/z 39.[8][12] For substituted furans, fragmentation often involves the loss of substituents or ring cleavage. For example, furfural (m/z 96) shows a prominent fragment at m/z 95 due to the loss of a hydrogen atom from the aldehyde group.[13]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Active sites in the injector or column Clean or replace the injector liner and ensure an inert column is being used.[14]
Improper column installation Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.
Column contamination Bake out the column at a high temperature (within its limit). If contamination persists, trim the first few centimeters of the column or replace it.[14]
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the column.
Problem 2: Co-elution of Isomers (e.g., 2-Ethylfuran and 2,5-Dimethylfuran)

Possible Causes & Solutions

CauseSolution
Inadequate column selectivity Switch to a column with a different stationary phase that offers better selectivity for the isomers. A mid-polarity column like an Rxi-624Sil MS is often effective.[3][10]
Suboptimal oven temperature program Optimize the GC oven temperature program. A slower temperature ramp can improve the resolution of closely eluting peaks.[2]
High carrier gas flow rate Reduce the carrier gas flow rate to allow for better partitioning and separation on the column.
Using SIM mode with shared ions If using SIM mode and isomers share quantifier/qualifier ions, switch to MS/MS (MRM mode) for greater specificity.[2]
Problem 3: Low or No Signal (Low Sensitivity)

Possible Causes & Solutions

CauseSolution
Analyte loss during sample preparation Ensure vials are properly sealed. For highly volatile furans, minimize sample handling time and keep samples cool.[1]
Inefficient extraction For SPME, optimize extraction time and temperature. For headspace, ensure the equilibration time and temperature are sufficient.[9]
Leak in the system Check for leaks in the injector, column connections, and gas lines.[14]
MS detector issue Ensure the MS detector is properly tuned and the electron multiplier is functioning correctly.
Incorrect MS acquisition mode For trace analysis, use SIM or MRM mode instead of full scan for higher sensitivity.[8]

Quantitative Data Summary

Table 1: Monitored Ions for Selected Furan-Based Compounds in GC-MS Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Furan6839
2-Methylfuran8253, 39
3-Methylfuran8253, 39
2,5-Dimethylfuran9681, 53
2-Ethylfuran9681, 67
Furfural9695, 39
Furfuryl alcohol9881, 70
2-Acetylfuran11095, 43
2-Pentylfuran13881, 95

Data compiled from multiple sources.[2][8][10]

Experimental Protocols

Protocol 1: Headspace (HS) GC-MS for Furan in Coffee
  • Sample Preparation:

    • Weigh 1 gram of ground coffee into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution.[6]

    • Spike with an internal standard solution (e.g., furan-d4).[5]

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-GC-MS Parameters:

    • GC Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or similar.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Program: 35°C (hold 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min).[8]

    • Injector Temperature: 280°C.[8]

    • MS Source Temperature: 230°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[8]

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS/MS for Trace Furans in Fruit Juice
  • Sample Preparation:

    • Mix 5 g of homogenized juice with 5 mL of saturated NaCl solution in a headspace vial.[2]

    • Spike with an appropriate deuterated internal standard mix.[2]

    • Equilibrate the sample at 35°C for 15 minutes.[2]

    • Expose a CAR/PDMS SPME Arrow fiber to the headspace for 15 minutes at 35°C.[2]

  • SPME-GC-MS/MS Parameters:

    • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at 1 mL/min.[2]

    • Injector: Split mode (e.g., split ratio 1:10) at 280°C.[2]

    • Oven Program: 32°C (hold 4 min), ramp to 200°C at 20°C/min (hold 3 min).[2]

    • MS System: Triple Quadrupole Mass Spectrometer.[8]

    • Ionization Mode: Electron Ionization (EI).[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

Visualizations

GCMS_Troubleshooting_Workflow start GC-MS Analysis Issue (e.g., Poor Peak Shape, No Signal) check_system Check System Suitability (e.g., Blanks, Standards) start->check_system system_ok System OK? check_system->system_ok troubleshoot_sample_prep Troubleshoot Sample Prep system_ok->troubleshoot_sample_prep Yes fix_system Fix System Issues (e.g., Leaks, Contamination) system_ok->fix_system No troubleshoot_gc Troubleshoot GC review_method Review Method Parameters (e.g., Temp Program, Flow Rate) troubleshoot_gc->review_method troubleshoot_ms Troubleshoot MS end Problem Resolved troubleshoot_ms->end optimize_prep Optimize Sample Prep (e.g., Extraction Time, Temp) troubleshoot_sample_prep->optimize_prep fix_system->check_system review_method->troubleshoot_ms optimize_prep->troubleshoot_gc

Caption: A general workflow for troubleshooting GC-MS analysis issues.

Coelution_Decision_Tree start Co-elution of Furan Isomers optimize_oven Optimize Oven Program (Slower Ramp Rate) start->optimize_oven resolved Resolution Improved? optimize_oven->resolved change_column Change GC Column (Different Selectivity, e.g., -624 type) resolved->change_column No end_resolved Problem Resolved resolved->end_resolved Yes use_mrm Use MS/MS (MRM) for Specificity change_column->use_mrm end_not_resolved Consider Derivatization or Alternative Method change_column->end_not_resolved use_mrm->end_resolved

Caption: Decision tree for resolving co-eluting furan isomers.

References

Safeguarding Your Research: A Technical Guide to 5-Methylfurfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring both personal safety and the integrity of experimental outcomes. This technical support center provides a comprehensive guide to the safe handling and storage procedures for 5-Methylfurfuryl alcohol, complete with troubleshooting guides and frequently asked questions to address specific issues that may be encountered during its use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the first step in its safe handling. The following table summarizes key quantitative data for easy reference.

PropertyValue
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol [1]
AppearanceColorless to pale yellow clear liquid
Boiling Point177 to 178.5 °C at 760 mmHg[2][3]
Flash Point61.67 to 72 °C (143 to 161.6 °F)
Specific Gravity1.077 to 1.088 at 20 °C[3][4]
SolubilitySlightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2] Soluble in alcohol.[3]
Storage Temperature2-8°C[2]

Hazard Identification and Personal Protection

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber, breakthrough time > 8 hours) and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from procurement to disposal.

cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Long-term Storage cluster_disposal Waste Management Receive Receive Inspect Inspect Receive->Inspect Visually check for damage Store_Initial Initial Storage Inspect->Store_Initial If intact Prep Prepare Workspace Store_Initial->Prep Transfer to lab Store_Long Store Securely Store_Initial->Store_Long Don_PPE Don PPE Prep->Don_PPE Dispense Dispense Don_PPE->Dispense Experiment Experiment Dispense->Experiment Waste_Collection Collect Waste Experiment->Waste_Collection Dispose Dispose via Approved Vendor Waste_Collection->Dispose

Safe Handling and Storage Workflow for this compound

Troubleshooting Guide and FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Question: What should I do in case of an accidental spill?

Answer:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6]

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the substance.[4] For large spills, dike the area to prevent spreading.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Personal Protection: Ensure you are wearing the appropriate PPE during the entire cleanup process.

Question: What are the signs of exposure, and what are the first-aid measures?

Answer:

  • Inhalation: May cause respiratory irritation.[4] If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Skin Contact: Causes skin irritation.[4] If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]

  • Eye Contact: Causes serious eye irritation.[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Harmful if swallowed.[4] If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]

Question: How should I properly store this compound?

Answer: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C.[2] Keep away from heat, sparks, open flames, and hot surfaces. It is also advised to protect it from heat and solar radiation and store it in a dark area.[5]

Question: What materials are incompatible with this compound?

Answer: Avoid contact with strong oxidizing agents and strong bases.[7]

Question: How do I safely dispose of this compound waste?

Answer: Dispose of contents and container to an approved waste disposal plant.[4] All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains.

Question: What should I do in case of a fire involving this compound?

Answer: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire. Water mist may be used to cool closed containers.[7] As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7] Containers may explode when heated.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

References

Technical Support Center: Catalyst Deactivation in 5-Methylfurfural Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the hydrogenation of 5-methylfurfural (5-MF).

Troubleshooting Guides

This section addresses common issues observed during the catalytic hydrogenation of 5-methylfurfural, their potential causes, and recommended solutions.

Observed Problem Potential Causes Recommended Troubleshooting Steps & Solutions
Rapid loss of catalytic activity (low conversion) Coking/Fouling: Deposition of carbonaceous species (coke) or polymeric materials on the active sites of the catalyst. This is a common issue in the processing of furanic compounds.[1][2]1. Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of coke. 2. Optimize reaction conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation.[2] 3. Catalyst Regeneration: Perform a controlled oxidation (calcination) to burn off the coke. The regeneration temperature and atmosphere (e.g., air, diluted oxygen) should be carefully controlled to avoid damaging the catalyst.
Sintering: Agglomeration of metal nanoparticles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[1][2]1. Characterize the spent catalyst: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size. 2. Lower reaction temperature: Operate at the lowest possible temperature that still achieves the desired conversion and selectivity. 3. Choose a more thermally stable support: Consider supports with strong metal-support interactions to inhibit particle migration.
Leaching: Dissolution of the active metal from the support into the reaction medium.[1][2]1. Analyze the reaction mixture: Use Inductively Coupled Plasma (ICP) analysis to detect the presence of leached metals in the product solution. 2. Select a more stable catalyst system: Employ catalysts with strong metal-support interactions or consider encapsulating the metal particles. 3. Modify the solvent: The choice of solvent can influence metal leaching.
Decrease in selectivity to the desired product Changes in active sites: The nature of the active sites can be altered by coke deposition or sintering, favoring side reactions.1. Characterize the spent catalyst: Techniques like chemisorption can provide information on the number and nature of active sites. 2. Optimize reaction conditions: Adjusting temperature, pressure, and solvent can help steer the reaction towards the desired product.
Formation of byproducts: Undesired side reactions may become more prominent as the primary catalytic pathway is inhibited.1. Analyze the product stream: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts and infer potential side reaction pathways. 2. Adjust reaction conditions: Modifying the reaction parameters can help suppress the formation of specific byproducts.
Inconsistent results between batches Variability in catalyst activation: Incomplete or inconsistent activation of the catalyst can lead to variable performance.1. Standardize the activation protocol: Ensure consistent temperature, gas flow rates, and duration of the activation step. 2. Characterize the fresh catalyst: Confirm the properties of the catalyst before each reaction.
Impurities in the feed: The presence of impurities in the 5-methylfurfural feed can act as catalyst poisons.1. Analyze the feed: Ensure the purity of the starting material. 2. Purify the feed: If necessary, purify the 5-methylfurfural before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation during 5-methylfurfural hydrogenation?

A1: The main causes of catalyst deactivation are:

  • Coking: The formation of carbonaceous deposits on the catalyst surface, which block active sites.[1][2]

  • Sintering: The thermal agglomeration of metal particles, which reduces the active surface area.[1][2]

  • Leaching: The dissolution of the active metal species from the support into the reaction medium.[1][2]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of characterization techniques can help identify the deactivation mechanism. For the spent catalyst, consider:

  • Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify coke deposition.

  • Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to assess metal particle size and identify sintering.

  • Inductively Coupled Plasma (ICP) analysis of the reaction solution to check for metal leaching.

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases. The appropriate regeneration method depends on the deactivation mechanism:

  • For coking , a controlled calcination (heating in the presence of a controlled amount of oxygen) can burn off the carbon deposits.

  • For sintering , regeneration is more challenging, but redispersion of the metal particles can sometimes be achieved through specific chemical treatments.

  • Leaching is generally irreversible for a given batch, but understanding its cause can prevent it in future runs.

Q4: Which catalysts are most resistant to deactivation in 5-methylfurfural hydrogenation?

A4: Catalysts with strong metal-support interactions tend to be more resistant to sintering and leaching. The choice of both the active metal and the support material is crucial. For example, some studies suggest that bimetallic catalysts or catalysts on supports like carbon nanotubes can exhibit enhanced stability.

Q5: How do reaction conditions affect catalyst stability?

A5: Reaction conditions play a significant role:

  • High temperatures can accelerate both sintering and coking.[2]

  • High pressures can sometimes mitigate coking by favoring hydrogenation over side reactions, but this is system-dependent.

  • The choice of solvent can influence substrate and product solubility, as well as the potential for metal leaching.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance and stability of various catalysts used in the hydrogenation of furanic compounds, which can serve as a reference for 5-methylfurfural hydrogenation.

Table 1: Catalyst Reusability in Furanic Hydrogenation

CatalystSubstrateProductSolventTemp (°C)Pressure (bar)Conversion/Yield (1st Cycle)Conversion/Yield (After several cycles)No. of CyclesReference
Co–N–C/NiAl-MMOHMFDMFTHF170N/A>99% Conversion, 99.9% Selectivity<30% Conversion & Selectivity3[3]
Mesoporous Cu-Al₂O₃HMFBHMFN/A705099.1% Conversion, 98.6% Yield76.6% Conversion, 74.2% Yield3[4]
0.5% Pt-2% FeOₓ/ACHMFDMFn-butanol18015~95% Conversion, ~91% Yield~70% Conversion, ~60% Yield5[5]
PtNi/SBA-15HMFDHMFWater3015~83% Conversion, 81.9% SelectivityStable performance5[6]

Note: HMF (5-hydroxymethylfurfural) is a common substrate studied, and its hydrogenation to DMF (2,5-dimethylfuran) proceeds through 5-methylfurfural as an intermediate. BHMF is 2,5-bis(hydroxymethyl)furan and DHMF is 2,5-dihydroxymethylfuran.

Experimental Protocols

Protocol 1: General Procedure for 5-Methylfurfural Hydrogenation in a Batch Reactor

  • Catalyst Preparation/Activation:

    • Load the catalyst (e.g., 5 wt% Pd/C) into the reactor vessel.

    • If required, activate the catalyst in-situ under a reducing atmosphere (e.g., H₂) at a specific temperature and for a set duration as per the catalyst manufacturer's or literature recommendations.

  • Reaction Setup:

    • Add the solvent (e.g., isopropanol) and the 5-methylfurfural substrate to the reactor.

    • Seal the reactor and purge several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with H₂.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 20 bar).

  • Reaction Execution:

    • Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

    • Maintain the temperature and pressure for the desired reaction time (e.g., 4 hours).

    • Monitor the reaction progress by taking periodic samples if the reactor setup allows.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the H₂ pressure.

    • Filter the catalyst from the reaction mixture.

    • Analyze the liquid product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 5-methylfurfural and the selectivity to the desired products.

Protocol 2: Catalyst Regeneration by Calcination (for Coking)

  • Catalyst Recovery:

    • After the reaction, recover the spent catalyst by filtration.

    • Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products, and then dry it thoroughly.

  • Calcination:

    • Place the dried, spent catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a diluted oxygen/inert gas mixture.

    • The calcination temperature and duration should be optimized to ensure complete removal of coke without causing thermal damage (e.g., sintering) to the catalyst. A common starting point is 400-500 °C for several hours.

  • Post-Calcination Treatment:

    • After calcination, the catalyst may need to be re-reduced (see Protocol 1, step 1) before it can be used in the next hydrogenation reaction.

Visualizations

CatalystDeactivationPathways Catalyst Deactivation Pathways in 5-Methylfurfural Hydrogenation cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst (High Conversion & Selectivity) Coking Coking / Fouling (Carbon Deposition) ActiveCatalyst->Coking High Temperature, Side Reactions Sintering Sintering (Metal Particle Growth) ActiveCatalyst->Sintering High Temperature Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching Solvent Effects, Unstable Support DeactivatedCatalyst Deactivated Catalyst (Low Conversion & Selectivity) Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Key pathways leading to catalyst deactivation.

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation Start Problem Observed: Loss of Activity/Selectivity Characterize Characterize Spent Catalyst (TPO, TEM, ICP) Start->Characterize Identify Identify Deactivation Mechanism Characterize->Identify Coking Solution: Regeneration (Calcination) Identify->Coking Coking Sintering Solution: Optimize Temp, Change Catalyst Identify->Sintering Sintering Leaching Solution: Change Solvent, Improve Catalyst Stability Identify->Leaching Leaching

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Selective Reduction of 5-Methylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Hydrogenation of 5-Methylfurfural to 5-Methyl-2-furanmethanol.

The catalytic reduction of 5-methylfurfural (5-MFF), a biomass-derived platform chemical, to 5-methyl-2-furanmethanol (5-MFM) is a pivotal transformation for the synthesis of valuable chemical intermediates. The efficiency and selectivity of this hydrogenation reaction are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various heterogeneous catalysts, presenting experimental data and detailed protocols to inform catalyst selection for this important conversion.

Catalyst Performance: A Comparative Overview

The selective hydrogenation of the aldehyde group in 5-MFF to a primary alcohol is the desired reaction pathway. Catalysts for this transformation can be broadly classified into noble and non-noble metal-based systems. While direct comparisons for 5-MFF reduction are interwoven with studies on the related compound 5-hydroxymethylfurfural (HMF), the performance data for HMF provides valuable insights into catalyst suitability.

Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are extensively studied for the hydrogenation of furanic aldehydes.[1][2][3]

  • Platinum (Pt): Supported Pt catalysts exhibit high activity and selectivity for the reduction of the carbonyl group. For instance, a Pt/MCM-41 catalyst achieved complete conversion of HMF with 98.9% selectivity to the corresponding diol under mild conditions, highlighting its efficacy in aldehyde hydrogenation while preserving the furan ring.

  • Ruthenium (Ru): Ru-based catalysts are also highly effective. The choice of support material, such as ZSM-5, can significantly influence the catalyst's performance, leading to high conversion and selectivity.[1]

  • Palladium (Pd): While active, Pd catalysts can sometimes promote a broader range of reactions, including hydrogenolysis and ring saturation, which may reduce the selectivity to the desired alcohol.[2]

Non-Noble Metal Catalysts: To mitigate the high cost of noble metals, research has focused on developing catalysts from more abundant elements like Nickel (Ni), Copper (Cu), and Cobalt (Co).[4][5][6]

  • Nickel (Ni): Ni-based catalysts represent a cost-effective option. The support material plays a crucial role in directing the selectivity. Carbon-supported Ni catalysts, for example, have shown a preference for carbonyl group hydrogenation, with a Ni/HSAG catalyst demonstrating 90% selectivity towards the diol product from HMF.[4]

  • Copper (Cu): Copper catalysts are recognized for their high selectivity in carbonyl group hydrogenation, with a lower tendency to hydrogenate the furan ring.[1]

  • Cobalt (Co): Cobalt catalysts are also viable for this transformation, often used in bimetallic formulations to enhance their catalytic properties.[1]

Bimetallic Catalysts: The synergy between two different metals can enhance catalytic performance. For example, Ni-Ga intermetallic catalysts have demonstrated exceptionally high yields in the selective hydrogenation of HMF, suggesting their potential for the targeted reduction of 5-MFF.[7]

Quantitative Data Summary

The following table summarizes the performance of various catalysts in the hydrogenation of HMF, which is indicative of their potential for the selective reduction of 5-MFF to 5-MFM.

CatalystSubstratePrimary ProductConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Time (h)Solvent
Pt/MCM-41HMF2,5-bis(hydroxymethyl)furan10098.9350.82Water
Ni/HSAGHMF2,5-di-hydroxymethylfuran-90603.0 (H₂)-Water
Ni₁Ga₁HMF2,5-bis(hydroxymethyl)furan>9998.4 (Yield)----
Ru/ZSM-5HMF2,5-dimethylfuran9897180~1.7 (H₂)3Ethanol
10Ni/γ-Al₂O₃HMF2,5-bis(aminomethyl)furan-86.3 (Yield)160---
Ni-NiO/CNTsHMF2,5-bis(hydroxymethyl)furan10097.6---Ethanol

Experimental Protocols

Catalyst Synthesis: Impregnation Method

A general procedure for preparing supported metal catalysts is as follows:

  • Support Preparation: The support material (e.g., activated carbon, alumina, silica) is dried in an oven (e.g., at 110°C for 12 hours) to remove moisture.

  • Impregnation: The dried support is added to a solution of the metal precursor (e.g., H₂PtCl₆, Ni(NO₃)₂·6H₂O) in a suitable solvent. The slurry is stirred at room temperature for several hours to ensure uniform deposition of the precursor.

  • Drying: The solvent is removed via rotary evaporation or oven drying at a moderate temperature.

  • Calcination: The dried material is calcined in air or an inert atmosphere at a specific temperature ramp to decompose the precursor to its metal oxide form.

  • Reduction: The calcined catalyst is activated by reduction in a hydrogen flow at an elevated temperature to yield the active metallic phase.[8][9]

Catalytic Reduction of 5-Methylfurfural

A typical experimental procedure for the liquid-phase hydrogenation of 5-MFF is as follows:

  • Reactor Loading: A high-pressure autoclave is charged with the catalyst, 5-methylfurfural, and the chosen solvent (e.g., isopropanol, water).

  • System Purge: The reactor is sealed and purged multiple times with an inert gas (e.g., N₂) followed by hydrogen to ensure an inert atmosphere.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure. The reaction mixture is then heated to the target temperature and stirred for the specified duration.

  • Product Recovery and Analysis: Upon completion, the reactor is cooled, and the pressure is vented. The solid catalyst is separated by filtration. The liquid product mixture is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 5-MFF and the selectivity to 5-MFM.[8][9]

Visualizing the Process

G cluster_pathway Reaction Pathway MFF 5-Methylfurfural MFM 5-Methyl-2-furanmethanol MFF->MFM Hydrogenation (Aldehyde Reduction) SideProducts Side Products (e.g., ring-opened, over-hydrogenated) MFF->SideProducts DMF 2,5-Dimethylfuran MFM->DMF Hydrogenolysis MFM->SideProducts

Caption: Reaction pathway for 5-methylfurfural reduction.

G cluster_workflow Experimental Workflow Catalyst_Prep Catalyst Preparation Reactor_Setup Reactor Setup & Charging Catalyst_Prep->Reactor_Setup Reaction Hydrogenation Reaction Reactor_Setup->Reaction Product_Analysis Product Separation & Analysis Reaction->Product_Analysis

Caption: General experimental workflow for catalytic hydrogenation.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methylfurfuryl Alcohol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Methylfurfuryl alcohol, a compound of interest in food science, beverage production, and as a potential biomarker, necessitates robust and validated analytical methods. This guide provides an objective comparison of the two most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound in complex matrices such as beverages and biological fluids. The information presented is a synthesis of established methodologies and validation data to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Method Performance

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound and related furanic compounds in various complex matrices.

Table 1: HPLC-UV Method Performance for Furanic Compounds

Analyte(s)MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)
Furfuryl Alcohol, 5-HMF, 2-Furoic AcidCoffee5 - 25≥ 0.9980.11 - 0.760.35 - 2.55≥ 89.9≤ 4.5 (interday)[1]
5-Methylfurfural, Furfural, 2-AcetylfuranTequila & Mezcal0.13 - 1.21> 0.920----
5-HMFRice Wine2.512 - 80.384--0.0251299.951.21[2]
5-HMFFruit Juices0.001 - 0.02 (mg/ml)-----
5-HMFBeer--0.6 (mg/L)1.8 (mg/L)88.9 - 94-

Table 2: GC-MS Method Performance for Furanic Compounds

Analyte(s)MatrixLinearity RangeLODLOQRecovery (%)Precision (RSD %)
Furfuryl AlcoholSnack Foods0.5 - 200 mg/kg> 0.995-≤ 0.5 mg/kg80 - 120< 20 (interday)[3]
Furfuryl Alcohol, FurfuralBeer-0.9731 - 0.99600.03 µg/L1.0 µg/L90 - 105< 13[4][5]
N-2-furoylglycine (metabolite of furfuryl alcohol)Urine3 orders of magnitude-low to sub-ng/mL-within 15%within 15%[6]
5-Methylfurfural, 2-FurfuralVinegar0.12 - 16 mg/l0.999915 µg/l--0.2 to -11.7 (accuracy)6.0 to 14.9

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility and obtaining reliable results.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative method for the analysis of furanic compounds in beverages.

1. Sample Preparation:

  • Beverages (Juices, Wine, Beer):

    • Degas carbonated samples by sonication or vigorous shaking.

    • Centrifuge turbid samples to remove particulate matter.

    • Filter the sample through a 0.45 µm membrane filter prior to injection. For highly colored or complex matrices, a Solid Phase Extraction (SPE) clean-up with a C18 cartridge may be necessary.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a small percentage of acid like acetic or phosphoric acid) and an organic solvent such as methanol or acetonitrile. A typical mobile phase could be methanol and water (7:93, v/v)[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 220 nm).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound in complex matrices, particularly food and biological samples.

1. Sample Preparation:

  • Food Matrices (e.g., Snack Foods):

    • Homogenize the solid sample.

    • Perform a solvent extraction with deionized water[3].

    • For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique. The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber[5].

  • Biological Fluids (e.g., Urine):

    • A "dilute-and-shoot" approach can be used for simpler matrices, where the sample is diluted with a buffer before injection[6].

    • For more complex biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to remove interfering substances.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column is generally used, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector. For HS-SPME, the fiber is desorbed in the injector.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Method Validation Workflow and Signaling Pathways

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical process.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Requirements B Select Appropriate Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity/Selectivity C->G H LOD & LOQ C->H I Robustness C->I J Routine Sample Analysis I->J

Caption: A typical workflow for the development and validation of an analytical method.

G General Analytical Workflow A Sample Collection B Sample Preparation (Extraction, Clean-up) A->B C Instrumental Analysis (HPLC or GC-MS) B->C D Data Acquisition C->D E Data Processing & Quantification D->E F Result Reporting E->F

Caption: A generalized workflow for the analysis of this compound.

References

A Comparative Guide to the Chemical Reactivity of 5-Methylfurfuryl Alcohol and Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl alcohol, a versatile renewable chemical derived from lignocellulosic biomass, has long been a staple in the synthesis of furan-based polymers, resins, and other valuable chemical intermediates. Its close structural analog, 5-methylfurfuryl alcohol, offers a unique set of properties owing to the presence of a methyl group on the furan ring. This guide provides an objective comparison of the chemical reactivity of this compound and furfuryl alcohol, supported by experimental data, to assist researchers in selecting the optimal molecule for their specific applications. The key difference lies in the electron-donating methyl group at the 5-position of the furan ring in this compound, which influences the electron density of the ring and the stability of reaction intermediates.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in reactivity between this compound and furfuryl alcohol based on common chemical reactions.

Table 1: Comparison of Reactivity in Acid-Catalyzed Reactions

Reaction TypeThis compoundFurfuryl AlcoholReactivity Comparison
Etherification (in model wine) Rapid formation of 5-methylfurfuryl ethyl ether.Comparatively slow formation of furfuryl ethyl ether.[1]This compound exhibits significantly higher reactivity in acid-catalyzed etherification.
Degradation (in model wine) Rapid decomposition.[1]Comparatively slow decomposition.[1]This compound is less stable under acidic conditions, leading to faster degradation.

Table 2: Comparison of Reactivity in Oxidation Reactions

Reaction TypeThis compoundFurfuryl AlcoholReactivity Comparison
Aerobic Oxidation Can be oxidized to 5-methylfurfural.Can be oxidized to furfural.Both alcohols undergo oxidation, but comparative kinetic data is limited. The electron-donating methyl group in this compound may influence the oxidation rate.

Table 3: Comparison of Reactivity in Polymerization

Reaction TypeThis compoundFurfuryl AlcoholReactivity Comparison
Acid-Catalyzed Polymerization Expected to polymerize readily.Undergoes facile polymerization to form poly(furfuryl alcohol) resins.[2]The increased reactivity of this compound in other acid-catalyzed reactions suggests it would also polymerize more rapidly than furfuryl alcohol.

Reaction Mechanisms and Logical Relationships

The enhanced reactivity of this compound in acid-catalyzed reactions can be attributed to the electronic effect of the methyl group. The methyl group is an electron-donating group, which increases the electron density of the furan ring and stabilizes the carbocation intermediate formed during the reaction.

G cluster_5MFA This compound Pathway cluster_FA Furfuryl Alcohol Pathway 5MFA This compound Carbocation_5MFA Stabilized Carbocation (+CH2-furan-CH3) 5MFA->Carbocation_5MFA H+ Product_5MFA Product (e.g., Ether, Polymer) Carbocation_5MFA->Product_5MFA Nu- Reactivity_Comparison Higher Reactivity Carbocation_5MFA->Reactivity_Comparison FA Furfuryl Alcohol Carbocation_FA Carbocation (+CH2-furan) FA->Carbocation_FA H+ Product_FA Product (e.g., Ether, Polymer) Carbocation_FA->Product_FA Nu- Carbocation_FA->Reactivity_Comparison Methyl_Group Electron-Donating Methyl Group Methyl_Group->Carbocation_5MFA Stabilizes

Caption: Acid-catalyzed reaction pathway comparison.

Experimental Protocols

Synthesis of this compound from 5-Methylfurfural

Objective: To synthesize this compound by the reduction of 5-methylfurfural.

Materials:

  • 5-Methylfurfural

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-methylfurfural in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Acid-Catalyzed Polymerization of Furfuryl Alcohol

Objective: To demonstrate the acid-catalyzed polymerization of furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Sulfuric acid (32%)

  • Test tube

  • Oven

Procedure: [3]

  • In an open test tube, add 2 mL of furfuryl alcohol.

  • At room temperature, add 0.1 mL of 32% sulfuric acid to the furfuryl alcohol.

  • Observe the color change of the solution from yellow to orange, then brown, and finally to a black solid within 60-80 seconds, accompanied by an exothermic reaction.

  • To ensure complete curing, place the solid polymer in an oven at 103 °C for 1 hour.

  • Grind the cured polymer into a fine powder.

  • Wash the powder with water to remove the acid catalyst and any unreacted furfuryl alcohol.

  • Dry the washed polymer in an oven at 103 °C for 4 hours or until a constant weight is achieved.

Experimental Workflow: Comparative Stability Analysis

The following workflow can be employed to compare the stability of this compound and furfuryl alcohol under specific reaction conditions.

G cluster_workflow Comparative Stability Analysis Workflow start Prepare solutions of 5-MFA and FA in the desired solvent add_reagent Add reagent/catalyst (e.g., acid) to initiate the reaction start->add_reagent reaction Maintain at constant temperature and monitor over time add_reagent->reaction sampling Withdraw aliquots at specific time intervals reaction->sampling quench Quench the reaction in the aliquots sampling->quench analysis Analyze aliquots by GC-MS or HPLC to quantify the remaining alcohol quench->analysis data Plot concentration vs. time to determine degradation kinetics analysis->data end Compare the rate constants to assess relative stability data->end

Caption: Workflow for comparing alcohol stability.

Conclusion

The presence of a methyl group at the 5-position of the furan ring significantly enhances the reactivity of this compound in acid-catalyzed reactions, such as etherification and likely polymerization, compared to furfuryl alcohol. This increased reactivity is accompanied by lower stability under acidic conditions. For researchers, this means that reactions involving this compound may proceed under milder conditions or at faster rates. However, careful control of reaction parameters is crucial to avoid unwanted degradation and side products. The choice between this compound and furfuryl alcohol will ultimately depend on the specific requirements of the target application, balancing the need for higher reactivity with the potential for decreased stability. Further quantitative studies are needed to fully elucidate the comparative kinetics of these two important bio-based platform chemicals in a wider range of chemical transformations.

References

Spectroscopic Confirmation of Synthesized 5-Methylfurfuryl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for synthesized 5-Methylfurfuryl alcohol against its common precursor, 5-methylfurfural, and the structurally similar compound, furfuryl alcohol. Detailed experimental protocols and supporting data are presented to aid in the unambiguous spectroscopic confirmation of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 5-methylfurfural, and furfuryl alcohol, facilitating a clear comparison for the identification and purity assessment of the synthesized product.

¹H NMR Data Comparison (Solvent: CDCl₃)
CompoundChemical Shift (ppm) and MultiplicityAssignment
This compound ~6.14 (d)H3
~5.90 (d)H4
~4.50 (s)-CH₂OH
~2.27 (s)-CH₃
Variable-OH
5-Methylfurfural ~9.55 (s)-CHO
~7.15 (d)H3
~6.20 (d)H4
~2.40 (s)-CH₃
Furfuryl alcohol ~7.37 (m)H5
~6.32 (m)H3
~6.25 (m)H4
~4.54 (s)-CH₂OH
Variable-OH
¹³C NMR Data Comparison (Solvent: CDCl₃)
CompoundChemical Shift (ppm)Assignment
This compound ~152.0C5
~151.5C2
~108.5C3
~106.0C4
~57.0-CH₂OH
~13.5-CH₃
5-Methylfurfural ~177.0-CHO
~160.0C5
~153.0C2
~122.0H3
~110.0H4
~14.0-CH₃
Furfuryl alcohol ~155.0C2
~142.0C5
~110.0C3
~107.0C4
~57.0-CH₂OH
Mass Spectrometry (MS) Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 112[1][2]97, 95, 84, 43
5-Methylfurfural 110109, 81, 53, 43
Furfuryl alcohol 9897, 81, 70, 53, 41
Infrared (IR) Spectroscopy Data Comparison
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3350 (broad)O-H stretch
~2920, 2870C-H stretch (aliphatic)
~1570C=C stretch (furan ring)
~1010C-O stretch
5-Methylfurfural ~2820, 2740C-H stretch (aldehyde)
~1670C=O stretch (aldehyde)
~1580C=C stretch (furan ring)
Furfuryl alcohol ~3340 (broad)O-H stretch
~2920, 2870C-H stretch (aliphatic)
~1505C=C stretch (furan ring)
~1149C-O stretch
~885C-H bend (furan ring)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration of 20-30 mg is recommended. Filter the solution through a pipette with a cotton plug into a clean NMR tube to a height of about 4-5 cm.[3]

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: Standard single pulse (zg)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: Proton-decoupled single pulse (zgpg)

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1.5 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters :

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters :

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at a rate of 10 °C/min, and hold for 5 min.[4]

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: 35-350 amu.

    • Scan Rate: 2 scans/s.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis : Identify the compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

Visualizations

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the reduction of 5-methylfurfural.[6]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 5-Methylfurfural Product This compound Reactant->Product Reduction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Product

Caption: Synthesis of this compound.

Experimental Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR GCMS GC-MS Analysis Purification->GCMS Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation GCMS->Confirmation

Caption: Experimental workflow for confirmation.

References

A Comparative Analysis of the Biological Activities of 5-Methylfurfuryl Alcohol and 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known biological activities of 5-Methylfurfuryl alcohol and 5-Hydroxymethylfurfural (5-HMF), highlighting the current state of research and identifying critical data gaps.

Introduction

This compound and 5-Hydroxymethylfurfural (5-HMF) are furan derivatives that are of significant interest to the scientific community. 5-HMF, in particular, is a well-studied compound, known to be formed during the heat treatment of carbohydrate-rich foods. It has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. In contrast, this compound, a structurally similar compound, remains largely uncharacterized in terms of its biological activities. This guide aims to provide a detailed comparison of the known biological properties of these two molecules, presenting the available experimental data and methodologies to inform future research and drug development efforts. A significant disparity in the volume of research exists, with extensive data available for 5-HMF and a notable lack of information on the biological activities of this compound.

Comparative Overview of Biological Activities

A review of the current literature reveals a substantial body of research on the biological effects of 5-HMF, while data on this compound is sparse. The following sections and tables summarize the available quantitative data.

Antioxidant Activity

5-HMF has demonstrated notable antioxidant properties in various in vitro assays. It has been shown to scavenge free radicals and protect against oxidative damage.[1][2] Unfortunately, there is a lack of published data on the antioxidant activity of this compound.

Table 1: Comparison of In Vitro Antioxidant Activity

AssayThis compound5-Hydroxymethylfurfural (5-HMF)Reference
DPPH Radical Scavenging Activity No data availableIC50 values reported, demonstrating dose-dependent scavenging activity.[1]
Nitric Oxide Radical Scavenging Activity No data availableHas been shown to scavenge nitric oxide radicals in a concentration-dependent manner.[1]
Other Antioxidant Assays (e.g., ABTS, FRAP) No data availableDemonstrates activity in various antioxidant assays, indicating its capacity to reduce oxidizing agents.[1]
Anti-inflammatory Activity

The anti-inflammatory effects of 5-HMF have been documented in cellular models. It can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[3] There is currently no available data on the anti-inflammatory properties of this compound.

Table 2: Comparison of In Vitro Anti-inflammatory Activity

AssayThis compound5-Hydroxymethylfurfural (5-HMF)Reference
Inhibition of Nitric Oxide (NO) Production in Macrophages No data availableDose-dependently inhibits LPS-induced NO production in RAW 264.7 macrophages.[3]
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) No data availableSuppresses the expression of pro-inflammatory cytokines in stimulated immune cells.[3]
Cytotoxicity

The cytotoxic potential of 5-HMF has been evaluated against various cancer cell lines, with reported IC50 values indicating its anti-proliferative effects. For this compound, while there are concerns about its potential genotoxicity and mutagenicity, specific IC50 values from cytotoxicity assays are not available in the reviewed literature.[4][5][6]

Table 3: Comparison of In Vitro Cytotoxicity

Cell LineThis compound (IC50)5-Hydroxymethylfurfural (5-HMF) (IC50)Reference
Various Cancer Cell Lines No data availableIC50 values have been reported for several cancer cell lines, demonstrating selective cytotoxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of compounds like 5-HMF. These protocols can serve as a reference for future studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[7][8][9][10]

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.[11][12][13][14]

  • Generation of NO radicals: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.

  • Reaction mixture: The test compound is incubated with the sodium nitroprusside solution.

  • Quantification of NO: The amount of nitric oxide scavenged is determined by measuring the accumulation of nitrite (a stable oxidation product of NO) using the Griess reagent.

  • Measurement: The absorbance of the resulting colored solution is measured spectrophotometrically (around 546 nm).

  • Calculation: The percentage of NO scavenging is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

  • Cell Culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm).

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Logical Relationships

Understanding the molecular mechanisms underlying the biological activities of these compounds is essential. For 5-HMF, research has begun to elucidate the signaling pathways it modulates, particularly in the context of inflammation.

Caption: Proposed anti-inflammatory mechanism of 5-HMF.

Experimental_Workflow_Antioxidant_Assay start Start prepare_reagents Prepare Reagents (e.g., DPPH solution) start->prepare_reagents prepare_samples Prepare Samples (5-MFA or 5-HMF) start->prepare_samples mix Mix Reagents and Samples prepare_reagents->mix prepare_samples->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This comparative guide underscores the significant knowledge gap between 5-HMF and this compound in terms of their characterized biological activities. While 5-HMF has been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, there is a pressing need for comprehensive studies on this compound to ascertain its biological profile. The concerns regarding its potential genotoxicity warrant further investigation to determine its safety and therapeutic potential.

For researchers, scientists, and drug development professionals, this guide highlights a clear opportunity for novel research. Future studies should focus on:

  • Systematic Screening: Conducting a comprehensive screening of this compound for its antioxidant, anti-inflammatory, and cytotoxic activities using standardized assays.

  • Direct Comparison: Performing head-to-head comparative studies of this compound and 5-HMF under identical experimental conditions to allow for a robust assessment of their relative potencies and mechanisms of action.

  • Mechanistic Studies: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

By addressing these research gaps, the scientific community can build a more complete understanding of the biological effects of these furan derivatives, which may ultimately lead to the development of new therapeutic agents or a better assessment of their toxicological risks.

References

Furan Derivatives as Potent Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-containing compounds have emerged as a significant class of heterocyclic molecules with a wide array of pharmacological activities, including notable antioxidant properties. This guide provides a comparative analysis of the antioxidant capacities of various furan derivatives, supported by experimental data from established in vitro assays. Detailed experimental protocols and a mechanistic overview of their action on cellular signaling pathways are presented to facilitate further research and drug discovery efforts.

Comparative Antioxidant Activity of Furan Derivatives

The antioxidant potential of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. The following table summarizes the antioxidant activity of selected furan derivatives, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant activity.

Furan DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (mM Fe(II)/g)Reference CompoundReference DPPH IC50 (µM)
2-(p-hydroxy phenyl styryl)-furan~40Not ReportedNot ReportedVitamin ENot Reported[1]
2-(p-amino phenyl styryl)-furan>150Not ReportedNot Reported--[1]
2-(p-chloro phenyl styryl)-furan>150Not ReportedNot Reported--[1]
2-(p-cyano phenyl styryl)-furan>150Not ReportedNot Reported--[1]
2-(p-methoxy phenyl styryl)-furan>150Not ReportedNot Reported--[1]
2-(p-nitro phenyl styryl)-furan>150Not ReportedNot Reported--[1]
Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3)Not ReportedNot ReportedNot Reported--[2][3]

Mechanism of Action: Modulation of the Keap1-Nrf2 Signaling Pathway

A key mechanism through which furan derivatives exert their antioxidant effects is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or certain bioactive compounds like the furan derivative FPP-3, this interaction is disrupted.[2][3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[2][3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Furan Furan Derivative (e.g., FPP-3) Furan->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and its activation by furan derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store the solution in the dark.

  • Sample Preparation:

    • Dissolve the furan derivative in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control containing the solvent and the DPPH solution (blank).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of the furan derivative and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of each sample dilution to the wells of a 96-well microplate.

    • Add a larger volume of the diluted ABTS•+ working solution to each well.

    • Include a control well containing the solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate and glacial acetic acid in distilled water.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh before use.

  • Sample Preparation:

    • Prepare a stock solution of the furan derivative and a series of dilutions.

  • Assay Procedure:

    • Add the FRAP working reagent to a test tube or cuvette.

    • Add the sample or a standard antioxidant solution (e.g., FeSO₄ or Trolox).

    • Mix well and incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm against a reagent blank.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄ or another standard antioxidant.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as mM of Fe(II) equivalents per gram of the sample.

References

Safety Operating Guide

Proper Disposal of 5-Methylfurfuryl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylfurfuryl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this substance.

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Adherence to proper disposal protocols is critical to mitigate these risks. Chemical waste generators must ascertain whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn and that work is conducted in a well-ventilated area, such as a fume hood.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]To prevent eye irritation or serious eye damage from splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[4]To prevent skin contact, which can be harmful.
Body Protection Laboratory coat and other protective clothing to prevent skin exposure.[2]To protect against accidental skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent respiratory irritation from inhaling vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to consign it to a licensed waste disposal contractor. Do not empty into drains or allow it to reach the groundwater or sewage system.[1][3]

1. Small Spills and Residues:

  • Containment: For small spills, use a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to soak up the substance.[2][3][5]

  • Collection: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

2. Unused or Waste Product:

  • Containerization: Ensure the waste this compound is stored in a tightly sealed, properly labeled container. The container should be kept in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and strong bases.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: Arrange for the collection of the waste by an approved and licensed hazardous waste disposal company. Follow all local, regional, and national regulations for hazardous waste disposal.[3][4]

3. Empty Container Disposal:

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

  • Container Disposal: Once thoroughly decontaminated, the container can be disposed of in accordance with institutional and local guidelines for chemical container disposal.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Initiate Disposal of This compound assess Assess Nature of Waste start->assess spill Small Spill or Residue assess->spill Spill unused Unused or Waste Product assess->unused Bulk contain Contain with Inert Absorbent Material spill->contain containerize_waste Ensure Proper Containerization and Labeling unused->containerize_waste collect_spill Collect in Labeled Sealed Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate arrange_pickup Arrange for Licensed Waste Disposal collect_spill->arrange_pickup containerize_waste->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.